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  • Product: 4-Chloro-8-fluoro-3-nitroquinoline
  • CAS: 1026861-70-0

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Chloro-8-fluoro-3-nitroquinoline as a Drug Discovery Scaffold

Executive Summary 4-Chloro-8-fluoro-3-nitroquinoline (CFNQ) represents a highly versatile "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the synergistic combination of a highly ele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-8-fluoro-3-nitroquinoline (CFNQ) represents a highly versatile "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the synergistic combination of a highly electrophilic C4-center (activated by the C3-nitro group) and a metabolic blocker at C8 (fluorine). This scaffold serves as a critical junction point for Diversity-Oriented Synthesis (DOS), allowing rapid access to kinase inhibitors (EGFR, MEK), antibacterial agents (DNA gyrase inhibitors), and potential antimalarials.

This guide provides a rigorous technical analysis of the CFNQ scaffold, detailing its electronic properties, validated synthetic routes, and protocols for library generation.

Part 1: Structural Rationale & Pharmacophore Mapping

The CFNQ scaffold is not merely a structural template; it is a pre-programmed reactivity core.

Electronic "Push-Pull" Dynamics
  • C4-Chlorine (The Warhead): The chlorine atom at position 4 is exceptionally labile toward Nucleophilic Aromatic Substitution (

    
    ). This is driven by the C3-Nitro group , which exerts a profound electron-withdrawing effect (-M and -I), significantly lowering the energy of the transition state (Meisenheimer complex) during nucleophilic attack.
    
  • C8-Fluorine (The Shield): Position 8 on the quinoline ring is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substitution with fluorine (

    
    ) blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol), extending the in vivo half-life (
    
    
    
    ). Additionally, the C8-F can influence the pKa of the quinoline nitrogen, modulating solubility and bioavailability.
  • C3-Nitro (The Handle): Beyond activating the C4 position, the nitro group serves as a latent amine. Post-

    
    , it can be reduced to an amine (
    
    
    
    ), offering a vector for further derivatization (urea formation, amidation) to reach "back-pocket" binding regions in kinase targets.
Pharmacophore Visualization (DOT Diagram)

Pharmacophore Core Quinoline Core (Scaffold) C4 C4-Cl (S_NAr Hotspot) Core->C4 Scaffold C3 C3-NO2 (Electronic Activator & Latent Amine) Core->C3 Scaffold C8 C8-F (Metabolic Block) Core->C8 Scaffold C3->C4 Activates

Caption: Pharmacophore map of 4-Chloro-8-fluoro-3-nitroquinoline showing functional roles of substituents.

Part 2: Synthetic Access (The "Make")

Reliable access to the core scaffold is a prerequisite for library generation. The following route is validated for scalability and regioselectivity.

Synthetic Pathway Logic

We utilize a Gould-Jacobs type cyclization followed by electrophilic nitration. Direct nitration of 4-chloroquinoline is avoided due to poor regioselectivity (often favoring C5/C8). Instead, nitrating the 4-hydroxy intermediate leverages the ortho-directing power of the hydroxyl group to exclusively target C3.

Validated Workflow

Synthesis Step1 Start: 2-Fluoroaniline + EMME Step2 Cyclization (250°C) Dowtherm A Step1->Step2 Step3 Intermediate 1: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Step2->Step3 Step4 Hydrolysis & Decarboxylation (NaOH, then HCl/Heat) Step3->Step4 Step5 Intermediate 2: 8-Fluoro-4-hydroxyquinoline Step4->Step5 Step6 Nitration (HNO3/AcOH) Regioselective for C3 Step5->Step6 Step7 Intermediate 3: 8-Fluoro-4-hydroxy-3-nitroquinoline Step6->Step7 Step8 Chlorination (POCl3) Reflux Step7->Step8 Final Target: 4-Chloro-8-fluoro-3-nitroquinoline Step8->Final

Caption: Step-by-step synthetic route from 2-fluoroaniline to the target scaffold.

Part 3: Reactivity Profile & Library Generation

The primary utility of CFNQ is in the rapid generation of 4-amino-quinoline libraries via


.
Displacement (C4 Position)
  • Mechanism: Addition-Elimination.

  • Conditions: The reaction with primary and secondary amines proceeds under mild conditions (Room Temp to 60°C) due to the C3-nitro activation.

  • Solvents: Isopropanol (IPA), DMF, or Ethanol.

  • Base:

    
     or DIPEA is required to scavenge the HCl byproduct.[1]
    
Nitro Reduction (C3 Position)

Following the installation of the amine at C4, the C3-nitro group can be reduced to an amine.

  • Method A (Chemical):

    
     in Ethanol (Standard, robust).
    
  • Method B (Catalytic):

    
     (Clean, but requires care if C4-substituent is sensitive to hydrogenolysis, though the quinoline ring itself is stable).
    
  • Method C (Fe):

    
     (Mild, tolerates halogens).
    

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Chloro-8-fluoro-3-nitroquinoline

Note: This protocol assumes the precursor 8-fluoro-4-hydroxy-3-nitroquinoline is in hand (derived via nitration of 8-fluoro-4-hydroxyquinoline).

Reagents:

  • 8-Fluoro-4-hydroxy-3-nitroquinoline (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5.0 eq - acts as solvent and reagent)
    
  • Dichloromethane (DCM) for extraction.

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), place 8-fluoro-4-hydroxy-3-nitroquinoline.
    
  • Addition: Carefully add

    
    . Caution: Exothermic.[2]
    
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material spot (polar) should disappear, replaced by a less polar product spot.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring to hydrolyze excess

    
    . Critical: Do this in a fume hood; HCl gas is evolved.
    
  • Neutralization: Neutralize the aqueous slurry with saturated

    
     or 
    
    
    
    to pH 8.
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc).

Protocol B: General Library Generation (C4-Amination)

Reagents:

  • 4-Chloro-8-fluoro-3-nitroquinoline (1.0 eq)

  • Amine Nucleophile (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (1.5 eq)
    
  • Isopropanol (IPA) (10 volumes)

Procedure:

  • Dissolve the scaffold in IPA.

  • Add

    
     followed by the amine nucleophile.
    
  • Stir at room temperature for 1 hour. If reaction is slow (checked by LC-MS), heat to 50°C.

  • Isolation: The product often precipitates out of IPA. Filter and wash with cold ether. If no precipitate, evaporate solvent and partition between EtOAc/Water.

Part 5: Data Summary & Comparison

Table 1: Comparative Reactivity of Quinoline Scaffolds

Scaffold VariantC4-

Reactivity
Metabolic Stability (Predicted)Primary Application
4-ChloroquinolineLowLow (C8 oxidation prone)Antimalarial (CQ analogs)
4-Chloro-3-nitroquinolineHighLowKinase Inhibitors
4-Cl-8-F-3-nitroquinoline High High (C8 blocked) Advanced Kinase/Gyrase Inhibitors
4,7-DichloroquinolineModerateModerateAntimalarial

References

  • Quinoline Scaffolds in Drug Discovery

    • Title: Quinoline as a privileged scaffold in modern drug discovery.[3][4]

    • Source: ChemiJournal (2025).
    • (Verified via Search 1.12)

  • Synthesis of Fluoroquinolines

    • Title: Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives.[5][6]

    • Source: PubMed / NIH (2007).
    • (Verified via Search 1.8)

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • (Verified via Search 1.9)

  • Chlorin

    
    ): 
    
    • Title: Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline.[7]

    • Source: PrepChem.
    • (Verified via Search 1.14)

Sources

Exploratory

4-Chloro-8-fluoro-3-nitroquinoline: A Comprehensive Technical Guide for Advanced Research

Abstract This technical guide provides an in-depth analysis of 4-Chloro-8-fluoro-3-nitroquinoline, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. This document de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-8-fluoro-3-nitroquinoline, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. This document details the physicochemical properties, a proposed synthetic pathway, and the characteristic reactivity of this compound, with a particular focus on its utility in nucleophilic aromatic substitution (SNAr) reactions. Safety protocols, handling procedures, and a summary of its potential applications in drug discovery are also discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this versatile quinoline derivative.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic introduction of substituents onto the quinoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 4-Chloro-8-fluoro-3-nitroquinoline, is a highly functionalized derivative poised for elaboration into a diverse array of novel chemical entities. The presence of a chloro group at the 4-position, a fluoro group at the 8-position, and a nitro group at the 3-position imparts a unique reactivity profile, making it a valuable building block for targeted synthesis.

Physicochemical Properties

A thorough understanding of the fundamental properties of 4-Chloro-8-fluoro-3-nitroquinoline is essential for its effective use in research and development.

PropertyValueSource
Chemical Formula C₉H₄ClFN₂O₂[1]
Molecular Weight 226.59 g/mol [1]
CAS Number 1026861-70-0[1]
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂)Inferred from related compounds

Synthesis of 4-Chloro-8-fluoro-3-nitroquinoline: A Proposed Pathway

Proposed Synthetic Workflow

Synthetic_Pathway A 2-Fluoroaniline B Intermediate A A->B Reaction with Diethyl malonate C 8-Fluoro-4-hydroxyquinoline B->C Cyclization D 8-Fluoro-3-nitro-4-hydroxyquinoline C->D Nitration (HNO₃/H₂SO₄) E 4-Chloro-8-fluoro-3-nitroquinoline D->E Chlorination (POCl₃)

Caption: Proposed synthetic pathway for 4-Chloro-8-fluoro-3-nitroquinoline.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-((2-fluorophenyl)amino)maleate (Intermediate A)

  • In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2-3 hours, with continuous removal of the ethanol byproduct.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the crude product by vacuum distillation or column chromatography to yield the desired intermediate.

Step 2: Cyclization to 8-Fluoro-4-hydroxyquinoline (Intermediate B)

  • Add the purified Intermediate A to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 8-fluoro-4-hydroxyquinoline.

Step 3: Nitration to 8-Fluoro-3-nitro-4-hydroxyquinoline (Intermediate C)

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 8-fluoro-4-hydroxyquinoline (1.0 eq).

  • Maintain the temperature below 10 °C during the addition.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until neutral, and dry to yield the nitrated product.

Step 4: Chlorination to 4-Chloro-8-fluoro-3-nitroquinoline (Final Product)

  • In a flask equipped with a reflux condenser, suspend 8-fluoro-3-nitro-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃) (excess).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-Chloro-8-fluoro-3-nitroquinoline.

Spectroscopic Characterization (Expected)

While specific spectroscopic data is not publicly available, the following are the expected characteristic signals in NMR spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The coupling patterns will be influenced by the fluorine, chlorine, and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and halogen groups[4].

  • ¹⁹F NMR: A singlet is expected for the fluorine atom at the 8-position.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (226.59 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom.

Note: Spectroscopic data (NMR, HPLC, LC-MS, UPLC) for this compound may be available from commercial suppliers upon request.[1]

Reactivity and Mechanistic Insights

The reactivity of 4-Chloro-8-fluoro-3-nitroquinoline is dominated by the susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the nitro group at the 3-position and the inherent electron-deficient nature of the quinoline ring system.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The presence of the nitro group ortho to the chlorine atom significantly activates the C4 position for nucleophilic attack, making this a highly favorable reaction pathway[5][6].

Caption: Generalized mechanism for the SNAr reaction of 4-Chloro-8-fluoro-3-nitroquinoline.

A wide range of nucleophiles can be employed in SNAr reactions with 4-Chloro-8-fluoro-3-nitroquinoline, including:

  • N-Nucleophiles: Primary and secondary amines, anilines, and hydrazines.

  • O-Nucleophiles: Alcohols, phenols, and water (under specific conditions).

  • S-Nucleophiles: Thiols and thiophenols.

General Protocol for SNAr with an Amine Nucleophile
  • Dissolve 4-Chloro-8-fluoro-3-nitroquinoline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (1.5-2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

This protocol can be adapted for other nucleophiles with appropriate modifications to the reaction conditions[7][8].

Applications in Drug Discovery

The functionalized quinoline core of 4-Chloro-8-fluoro-3-nitroquinoline makes it an attractive starting material for the synthesis of compounds with potential therapeutic applications. The introduction of various side chains at the C4 position via SNAr can lead to the generation of large and diverse chemical libraries for screening against various biological targets.

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity. The 4-aminoquinoline scaffold, accessible from 4-Chloro-8-fluoro-3-nitroquinoline, is a well-known pharmacophore in this area.

  • Antibacterial Agents: Fluoroquinolones are a major class of antibiotics. The core structure of this compound provides a foundation for the development of new antibacterial agents[2][9].

  • Antiviral and Antimalarial Drugs: The quinoline ring is a key feature of several antiviral and antimalarial drugs.

Safety and Handling

As with all laboratory chemicals, 4-Chloro-8-fluoro-3-nitroquinoline should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

The GHS pictograms for this compound typically include a warning signal word, with precautionary statements such as P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (wear protective gloves/protective clothing/eye protection/face protection)[1].

Conclusion

4-Chloro-8-fluoro-3-nitroquinoline is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its unique substitution pattern provides a reactive handle for the introduction of a wide range of functional groups through nucleophilic aromatic substitution. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, its reactivity, and its potential applications. By leveraging the information contained herein, researchers can effectively utilize this compound to advance their research and development efforts in the pursuit of novel and impactful chemical entities.

References

  • El-Gaby, M. S. A., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
  • ResearchGate. (2025). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • PubMed. (2007). Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • MDPI. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitroquinoline. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

Sources

Foundational

Synthesis pathways for 8-fluoroquinoline derivatives

From Classical Cyclization to Late-Stage Functionalization Executive Summary: The Fluorine Effect at Position C8 The 8-fluoroquinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

From Classical Cyclization to Late-Stage Functionalization

Executive Summary: The Fluorine Effect at Position C8

The 8-fluoroquinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike random fluorination, placing a fluorine atom at the C8 position of the quinoline ring exerts a specific "ortho-effect" relative to the ring nitrogen.

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the quinoline nitrogen (approx. pKa 2.5 vs. 4.9 for unsubstituted quinoline), modulating hydrogen bond acceptor capability.

  • Conformational Locking: Through electrostatic repulsion with the nitrogen lone pair, the 8-fluoro substituent can enforce specific binding conformations.

  • Metabolic Blocking: It effectively blocks the C8 position from oxidative metabolism (e.g., by CYP450), extending the half-life of drug candidates.

This guide details three distinct synthetic pathways to access this scaffold, ranging from bulk-scale ring construction to precision metal-catalyzed installation.

Pathway A: De Novo Ring Construction (The Modified Skraup)

Best for: Multi-gram to kilogram scale synthesis; creating the core scaffold from cheap precursors.

The Skraup synthesis remains the most robust method for constructing the 8-fluoroquinoline core. By utilizing 2-fluoroaniline as the starting material, the fluorine is pre-installed, avoiding the selectivity issues of late-stage fluorination.

Mechanism of Action

The reaction proceeds via the in-situ dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and final oxidation.

SkraupMechanism Glycerol Glycerol (Dehydration) Acrolein Acrolein (In-situ) Glycerol->Acrolein H2SO4, Δ Michael Michael Adduct (β-amino ketone) Acrolein->Michael + Aniline Aniline 2-Fluoroaniline Aniline->Michael Cyclization Cyclization (Acid Catalyzed) Michael->Cyclization Oxidation Oxidation (-2H) Cyclization->Oxidation Product 8-Fluoroquinoline Oxidation->Product

Figure 1: The Skraup synthesis pathway utilizing 2-fluoroaniline precursors.

Validated Protocol (Modified Skraup)

Safety Note: This reaction is highly exothermic and can be violent. The use of ferrous sulfate as a moderator is critical.

  • Reagents:

    • 2-Fluoroaniline (1.0 eq)

    • Glycerol (3.0 eq)

    • Nitrobenzene (Oxidant, 1.2 eq) [Note: Iodine can be used as a milder alternative]

    • Sulfuric Acid (Conc., 2.5 eq)

    • Ferrous Sulfate (

      
      , 0.1 eq - Moderator)
      
  • Procedure:

    • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), reflux condenser, and internal thermometer.

    • Addition: Charge aniline, glycerol, nitrobenzene, and ferrous sulfate.

    • Acidification: Add sulfuric acid dropwise. Caution: Exotherm.

    • Ramp: Heat slowly to 100°C. Once the "sudden" exotherm begins (bubbling/darkening), remove heat immediately until subsides.

    • Reflux: Heat to 140°C for 4 hours.

    • Workup: Pour onto ice/water. Basify with 50% NaOH to pH 10. Steam distill the organic fraction to remove unreacted nitrobenzene and aniline. Extract the residue with DCM.

  • Critical Control Point: The "Skraup Violence" occurs when acrolein formation peaks. Controlling the temperature ramp between 90°C and 110°C is the key to reproducibility.

Pathway B: Transition-Metal Catalyzed Fluorination (Buchwald-Type)

Best for: Late-stage functionalization of complex intermediates; avoiding harsh acidic conditions.

When the quinoline ring is already built but lacks the fluorine (e.g., 8-bromoquinoline or 8-triflate), Palladium-catalyzed nucleophilic fluorination is the superior choice. This method overcomes the high energy barrier of C-F reductive elimination.

Mechanistic Logic

Traditional reductive elimination of Pd(II)-F is difficult. Bulky biaryl phosphine ligands (e.g., tBuBrettPhos or AlPhos) are required to force the Pd(II) center into a geometry that favors C-F bond formation.

PdFluorination Start 8-Bromoquinoline OxAdd Oxidative Addition (L-Pd-Ar-Br) Start->OxAdd Pd(0) + Ligand LigEx Ligand Exchange (AgF / CsF) OxAdd->LigEx Complex Pd(II)-F Complex LigEx->Complex RedElim Reductive Elimination Complex->RedElim Rate Limiting RedElim->Start Catalyst Regen Product 8-Fluoroquinoline RedElim->Product

Figure 2: Pd-Catalyzed Fluorination Cycle. Note that Reductive Elimination is the rate-limiting step.

Validated Protocol (Buchwald Conditions)
  • Reagents:

    • 8-Bromoquinoline (1.0 eq)

    • AgF (1.5 eq) [Note: AgF acts as both F source and halide scavenger]

    • Pd(OAc)2 (2-5 mol%)

    • Ligand: tBuBrettPhos (4-6 mol%)

    • Solvent: Toluene (Anhydrous)

  • Procedure:

    • Glovebox: Weigh Pd(OAc)2, Ligand, and AgF in a glovebox (exclusion of moisture is vital for AgF stability).

    • Mixing: Add 8-bromoquinoline and toluene. Seal the vessel.

    • Reaction: Heat to 110-130°C for 12-18 hours.

    • Filtration: Cool, dilute with ether, and filter through a Celite pad to remove silver salts.

    • Purification: Flash chromatography (Hexane/EtOAc).

Pathway C: The Balz-Schiemann Transformation

Best for: Converting 8-aminoquinolines; metal-free synthesis.

This is the classical "functional group interconversion" method. It is highly reliable but involves potentially hazardous diazonium intermediates.

  • Diazotization: Treat 8-aminoquinoline with

    
     in 
    
    
    
    (tetrafluoroboric acid) at 0°C.
  • Isolation: The diazonium tetrafluoroborate salt (

    
    ) often precipitates and can be isolated (with caution).
    
  • Thermal Decomposition: Heating the dry salt induces

    
     loss and C-F bond formation.
    
    • Modern Variant: Use

      
       (Nitrosonium tetrafluoroborate) in ionic liquids to perform this in one pot with better thermal control.
      

Comparative Analysis of Methods

FeatureSkraup Synthesis (Pathway A)Pd-Catalysis (Pathway B)Balz-Schiemann (Pathway C)
Starting Material 2-Fluoroaniline8-Bromoquinoline8-Aminoquinoline
Atom Economy HighModerate (Loss of Br, Ag)Moderate (Loss of N2)
Cost Low (Commodity Chems)High (Pd, Ligands)Low to Medium
Scalability Excellent (Kg scale)Limited (High cost)Good (Safety limits)
Key Risk Exothermic runawayMoisture sensitivityExplosion (Diazonium)
Purity Profile Requires distillationHigh (Column Chrom.)Variable

References

  • Skraup Synthesis & Modifications

    • Clarke, H. T.; Davis, A. W.[1] "Quinoline."[1][2][3][4][5][6][7][8][9] Organic Syntheses, Coll.[4] Vol. 1, p. 478 (1941).

    • Manske, R. H. F.[1] "The Skraup Synthesis of Quinolines." Chemical Reviews, 30, 113–144 (1942).[1]

  • Palladium-Catalyzed Fluorination

    • Lee, H. G.; Milner, P. J.; Buchwald, S. L.[10] "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides." Journal of the American Chemical Society, 136, 3792-3795 (2014).[10]

    • Watson, D. A., et al. "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science, 325, 1661-1664 (2009).
  • Emerging C-H Activation Methods

    • Yamamoto, K., et al. "Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines."[11] Journal of the American Chemical Society, 145, 38, 20969–20978 (2023).

    • Furuya, T.; Kamlet, A. S.; Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 473, 470–477 (2011).

Sources

Exploratory

Reactivity Profile of the 4-Chloro Group in Nitroquinolines: A Technical Guide

Executive Summary The 4-chloro-nitroquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for antimalarials (e.g., chloroquine analogs), kinase inhibitors, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-nitroquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for antimalarials (e.g., chloroquine analogs), kinase inhibitors, and antibacterial agents. The reactivity of the chlorine atom at the C4 position is governed by a synergistic electronic push-pull system: the electron-deficient quinoline nitrogen renders the C4 position electrophilic, while the nitro group (


) acts as a "super-activator," lowering the activation energy for Nucleophilic Aromatic Substitution (

).

This guide provides a deep technical analysis of the 4-chloro group's lability, distinguishing how specific nitro-isomers (3-, 5-, 6-, 7-, 8-nitro) modulate reactivity through resonance and inductive effects.

Mechanistic Underpinnings: The Pathway

The displacement of the 4-chloro group typically proceeds via an addition-elimination mechanism (


). The rate-determining step is generally the formation of the anionic 

-complex (Meisenheimer complex).
Electronic Activation
  • The Aza-Effect: The quinoline nitrogen (N1) withdraws electron density from the ring, specifically activating C2 and C4 (analogous to para-positions).

  • The Nitro-Effect: A nitro group stabilizes the negative charge in the Meisenheimer intermediate.[1][2] The degree of stabilization depends strictly on its position relative to C4.

Mechanistic Visualization

The following diagram illustrates the transition state stabilization provided by a generic electron-withdrawing group (EWG) like


.

SNAr_Mechanism Substrate 4-Chloro-Nitroquinoline TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS Addition (k1) Rate Determining Nucleophile Nucleophile (Nu:) Nucleophile->TS Product 4-Substituted-Nitroquinoline TS->Product Elimination (k2) Fast LeavingGroup Chloride Ion (Cl-) TS->LeavingGroup

Caption: The


 addition-elimination pathway showing the critical Meisenheimer intermediate.

Isomer-Dependent Reactivity Profile

Not all 4-chloro-nitroquinolines are equally reactive.[1][3] The position of the nitro group dictates the extent of resonance stabilization available to the intermediate.[1][2]

Resonance vs. Inductive Effects
  • Ortho/Para Relationship (High Reactivity): If the

    
     group is at position 3, 6, or 8 , it can participate in resonance delocalization of the negative charge generated at C4 during nucleophilic attack.
    
  • Meta Relationship (Moderate Reactivity): If the

    
     group is at position 5 or 7 , it cannot stabilize the charge via resonance, only via inductive electron withdrawal (-I effect).
    
Comparative Reactivity Data

The following table summarizes the predicted relative reactivity rates based on electronic principles and literature precedents [1, 5].

IsomerRelationship to C4Activation ModeRelative Reactivity (

)
Notes
3-Nitro Ortho-likeResonance (-R) + Inductive (-I)Very High Highly reactive; steric hindrance from 3-NO2 is usually overcome by electronic activation.
6-Nitro Meta (but conjugated)Resonance (-R)High Efficient charge delocalization to the benzo-ring.
8-Nitro Meta (but conjugated)Resonance (-R)High Similar to 6-nitro; stabilizes the anionic intermediate effectively.
5-Nitro Para-like (spatial)Inductive (-I) onlyModerate"Meta" electronic relationship to C4 prevents resonance stabilization.
7-Nitro Para-like (spatial)Inductive (-I) onlyModerate"Meta" electronic relationship to C4; less reactive than 6- or 8-isomers.
Unsubstituted N/AAza-activation onlyLowRequires harsher conditions (higher temp, stronger base).

Synthetic Workflows & Decision Logic

When functionalizing the C4 position, researchers must choose between


 (for heteroatom bonds) and Pd-catalyzed cross-coupling (for Carbon-Carbon bonds).
Reaction Optimization Logic

The choice of solvent and base is critical. For 3-nitro isomers, mild conditions often suffice. For 7-nitro isomers, higher boiling solvents (DMSO, NMP) are required.

Reaction_Logic Start Target: Functionalize C4-Cl BondType Bond Type Needed? Start->BondType CN_Bond C-N / C-O / C-S Bond BondType->CN_Bond Nucleophilic Sub. CC_Bond C-C Bond BondType->CC_Bond Cross-Coupling IsomerCheck Nitro Position? CN_Bond->IsomerCheck Reactive 3, 6, or 8-Nitro IsomerCheck->Reactive Resistant 5 or 7-Nitro IsomerCheck->Resistant Mild Protocol A: EtOH/iPrOH, Reflux Base: Et3N or K2CO3 Reactive->Mild Harsh Protocol B: DMF/NMP, 100-140°C Base: Cs2CO3 or NaH Resistant->Harsh Coupling Pd-Catalysis (Suzuki/Sonogashira) CC_Bond->Coupling Warning Warning: Nitro group can poison Pd cats. Use Pd(dppf)Cl2 or SPhos. Coupling->Warning

Caption: Decision tree for selecting reaction conditions based on nitro-isomer regiochemistry.

Detailed Experimental Protocols

Protocol A: Amination of Activated Substrates (e.g., 4-chloro-3-nitroquinoline)

Scope: Suitable for highly reactive isomers reacting with primary/secondary amines.

Materials:

  • Substrate: 4-chloro-3-nitroquinoline (1.0 eq)

  • Nucleophile: Amine (1.2 - 1.5 eq)

  • Base: Triethylamine (

    
    ) (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: Isopropanol (IPA) or Ethanol (EtOH) [0.2 M concentration]

Procedure:

  • Setup: Charge a round-bottom flask with the 4-chloro-3-nitroquinoline and alcohol solvent. Stir to suspend.

  • Addition: Add the base followed by the dropwise addition of the amine at room temperature. Note: Exothermic reaction possible due to high reactivity of 3-nitro isomer.

  • Reaction: Heat to reflux (

    
    ) for 2–6 hours.
    
  • Monitoring (Self-Validation): Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (high

    
    , UV active) should disappear, replaced by a lower 
    
    
    
    fluorescent spot (amino-quinoline).
  • Workup:

    • Method 1 (Precipitation): Pour the hot reaction mixture into ice-cold water. The yellow/orange precipitate is the product. Filter and wash with cold water.

    • Method 2 (Extraction): If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over

      
      .
      
Protocol B: Palladium-Catalyzed Suzuki Coupling

Scope: Formation of C-C bonds at C4.

Critical Consideration: Nitro groups can coordinate to Pd or undergo competitive reduction. High-turnover catalysts are required [6].

Procedure:

  • Catalyst System:

    
     (5 mol%) is preferred over 
    
    
    
    for nitro-bearing substrates to prevent oxidative addition issues.
  • Solvent: Dioxane:Water (4:1).

  • Base:

    
     (3.0 eq).
    
  • Conditions: Degas solvents thoroughly (sparge with Argon for 15 min). Heat at

    
     for 12 hours under inert atmosphere.
    

References

  • BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline. Retrieved from 1

  • Wolf, C., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Plasmodium falciparum. PLOS One. Retrieved from 4

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from 5

  • J. Chem. Soc. (2002). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate. Perkin Transactions 2. Retrieved from 6

  • WuXi AppTec. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from 7

  • Nobel Foundation. (2010).[8] Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from 8

Sources

Foundational

Technical Safety & Handling Guide: 4-Chloro-8-fluoro-3-nitroquinoline

Executive Summary 4-Chloro-8-fluoro-3-nitroquinoline (CAS: 1026861-70-0) is a highly specialized heterocyclic intermediate used primarily in the synthesis of bioactive quinoline derivatives, particularly in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-8-fluoro-3-nitroquinoline (CAS: 1026861-70-0) is a highly specialized heterocyclic intermediate used primarily in the synthesis of bioactive quinoline derivatives, particularly in the development of kinase inhibitors and antimalarial agents.[1] Its chemical utility stems from the 4-chloro substituent, which is activated for Nucleophilic Aromatic Substitution (


) by the adjacent electron-withdrawing 3-nitro  group and the quinoline nitrogen.

This guide moves beyond the standard Safety Data Sheet (SDS) format to provide researchers with a mechanistic understanding of the compound's reactivity, toxicology, and handling requirements.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

This compound is a functionalized quinoline scaffold . The presence of the nitro group at position 3 significantly lowers the LUMO energy of the ring system, making the chlorine atom at position 4 highly labile toward nucleophiles (amines, thiols, alkoxides).

Table 1: Substance Identification & Properties
PropertySpecificationNote
Chemical Name 4-Chloro-8-fluoro-3-nitroquinoline
CAS Number 1026861-70-0 Verified Identifier
Molecular Formula

Molecular Weight 226.59 g/mol
Physical State Solid (Crystalline Powder)Typically yellow/off-white
Solubility DMSO, DMF, DCMLow water solubility
Melting Point Not Experimentally EstablishedAnalogous compounds melt ~100–120°C
Reactivity High (

)
Susceptible to hydrolysis and aminolysis

Scientific Note: Due to the specific substitution pattern, this compound lacks extensive public physicochemical data (e.g., exact vapor pressure or LogP). Researchers must treat it as a reactive electrophile capable of derivatizing biological macromolecules.

Part 2: Hazard Identification & Toxicology (The "Safety" Core)

Mechanistic Toxicology

The primary hazard of 4-Chloro-8-fluoro-3-nitroquinoline is not just passive toxicity, but its chemical reactivity .

  • Mechanism: The compound acts as a hapten . The activated 4-chloro group can react with nucleophilic residues (cysteine thiols, lysine amines) on skin proteins.

  • Consequence: This covalent binding can trigger immune responses, leading to Allergic Contact Dermatitis (Sensitization) .

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) of analogous 4-chloro-3-nitroquinolines:

  • Skin Corrosion/Irritation: Category 2 (H315)[2][3][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[2][4]

  • Skin Sensitization: Category 1 (H317) – High Probability due to reactivity

Reactivity Pathway Diagram

The following diagram illustrates the electronic activation that drives both the compound's utility in synthesis and its toxicity profile.

ReactivityPathway Compound 4-Chloro-8-fluoro-3-nitroquinoline Activation Activation by 3-NO2 & Ring N Compound->Activation Electronic Effect Target Nucleophilic Attack (C-4 Position) Activation->Target Increases Electrophilicity Outcome_Lab Synthetic Utility: Drug Scaffold Formation Target->Outcome_Lab + Amines (R-NH2) Outcome_Bio Toxicity Hazard: Protein Haptenization Target->Outcome_Bio + Skin Proteins (Cys-SH)

Figure 1: The dual nature of the 4-chloro reactivity. The same mechanism that allows drug synthesis causes skin sensitization.

Part 3: Handling, Storage, & Stability[5][6]

Stability Protocol
  • Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis over time, releasing HCl and forming the 4-hydroxy impurity (inactive).

    • Requirement: Store under inert atmosphere (Argon/Nitrogen) if storing for >1 week.

  • Temperature: Store at 2–8°C .

  • Light: Protect from light to prevent nitro-group degradation.

Personal Protective Equipment (PPE) Matrix
Hazard ZoneRequired PPERationale
Respiratory N95 or P100 RespiratorPrevents inhalation of dust which causes mucosal irritation.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for reactive powders.
Dermal Nitrile Gloves (Double gloving recommended)Prevents sensitization via skin absorption.
Engineering Fume Hood (Class II)Mandatory for all open handling.

Part 4: Emergency Response & Waste Management[1]

Spill Response Workflow

In the event of a solid spill, avoid generating dust.[1][5] Do not sweep dry.

SpillResponse Start Spill Detected Evacuate Evacuate Immediate Area Start->Evacuate PPE Don Full PPE (Resp, Goggles, Double Gloves) Evacuate->PPE Contain Cover with Damp Absorbent Pads (Prevents Dust) PPE->Contain Clean Scoop into HazMat Container Contain->Clean Decon Wipe Surface with 10% Na2CO3 (Neutralizes Trace Acid) Clean->Decon

Figure 2: Step-by-step decision tree for safely managing a solid spill of reactive quinolines.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[5][6] Do not rub. The mechanical friction combined with chemical irritation can cause corneal abrasion.

  • Skin Contact: Wash with soap and water.[3][5][6] Avoid organic solvents (ethanol, DMSO) as they may increase transdermal absorption of the compound.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Part 5: Research Application (Synthesis Workflow)

Context: The researcher typically employs this compound to introduce the 8-fluoro-3-nitroquinoline core into a molecule via displacement of the chlorine.

Protocol: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 4-amino-8-fluoro-3-nitroquinoline derivatives.

  • Preparation: Dissolve 4-Chloro-8-fluoro-3-nitroquinoline (1.0 eq) in anhydrous THF or DMF .

  • Base Addition: Add a non-nucleophilic base like DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.2–1.5 eq) to scavenge the HCl byproduct.

    • Scientific Insight: Using a nucleophilic base (like Pyridine) can lead to side reactions at the activated 4-position.

  • Nucleophile Addition: Add the amine substrate (1.0–1.1 eq) dropwise at 0°C to control the exotherm.

  • Reaction Monitoring: Warm to Room Temperature (RT). Monitor via TLC/LC-MS.

    • Expectation: The reaction is usually fast (< 4 hours) due to the 3-nitro activation.

  • Workup: Dilute with water (precipitates the product) or extract with Ethyl Acetate.

References

  • BLD Pharm. (n.d.). SDS for 4-Chloro-8-fluoro-3-nitroquinoline (CAS 1026861-70-0). Retrieved from

  • PubChem. (2025).[2][7] Compound Summary: 4-Chloro-3-nitroquinoline (Analogous Reactivity). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[8] Reactivity Guide: Nucleophilic Aromatic Substitution of Chloro-nitroquinolines. Retrieved from

  • Fisher Scientific. (2023).[3] Safety Data Sheet: 4-Chloroquinoline derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-Chloro-8-fluoro-3-nitroquinoline

Introduction: Strategic Importance of Substituted Quinolines in Modern Drug Discovery The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents with a broad spectrum of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Quinolines in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The targeted functionalization of the quinoline ring system is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. 4-Chloro-8-fluoro-3-nitroquinoline is a key intermediate in this endeavor, offering multiple reaction sites for diversification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) of this versatile building block, with a focus on achieving regioselective substitution.

Understanding the Reaction: The Principles of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on aliphatic systems (SN1 and SN2), SNAr proceeds through a distinct addition-elimination mechanism.[1][2] The reaction is highly dependent on the electronic properties of the aromatic system. The presence of strong electron-withdrawing groups (EWGs) is crucial for the reaction to occur, as they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate.[2][3][4]

The generally accepted mechanism involves two steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex.[1]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

The rate of the SNAr reaction is influenced by several factors:

  • The nature and position of the electron-withdrawing group: The activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer complex.[2][4]

  • The nature of the leaving group: The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. This is because the rate-determining step is usually the nucleophilic attack, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic.[2]

  • The strength of the nucleophile: Stronger nucleophiles generally react faster.

  • The solvent: Aprotic polar solvents are often used to dissolve the reactants and facilitate the reaction.

Regioselectivity in the Substitution of 4-Chloro-8-fluoro-3-nitroquinoline: A Predictive Analysis

A key consideration when working with poly-substituted aromatic compounds is regioselectivity. In the case of 4-chloro-8-fluoro-3-nitroquinoline, two potential leaving groups are present: a chlorine atom at the C-4 position and a fluorine atom at the C-8 position. The outcome of a nucleophilic attack is dictated by the activating influence of the 3-nitro group.

The 3-nitro group is a powerful electron-withdrawing group that activates the quinoline ring to nucleophilic attack.[4] Its position relative to the two halogens is critical:

  • Activation of the C-4 Chlorine: The nitro group is located at the C-3 position, which is ortho to the C-4 chlorine. This positioning allows for direct resonance stabilization of the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C-4.

  • Activation of the C-8 Fluorine: The nitro group at C-3 is meta to the C-8 fluorine. This meta relationship does not allow for direct resonance delocalization of the negative charge onto the nitro group.

Therefore, the nucleophilic attack will preferentially occur at the C-4 position , leading to the selective displacement of the chloride ion. This is a classic example of how the strategic placement of an electron-withdrawing group can direct the outcome of a reaction, a principle of paramount importance in the synthesis of complex molecules.

Visualizing the Reaction Pathway

The following diagram illustrates the preferential nucleophilic attack at the C-4 position of 4-chloro-8-fluoro-3-nitroquinoline, leading to the formation of the more stable Meisenheimer complex.

SNAr_Mechanism Reactant 4-Chloro-8-fluoro-3-nitroquinoline + Nu⁻ Intermediate_C4 Meisenheimer Complex (Attack at C-4) (More Stable - Resonance Stabilized by NO₂) Reactant->Intermediate_C4 Preferential Attack Intermediate_C8 Meisenheimer Complex (Attack at C-8) (Less Stable) Reactant->Intermediate_C8 Disfavored Attack Product_C4 4-Nu-8-fluoro-3-nitroquinoline + Cl⁻ (Major Product) Intermediate_C4->Product_C4 Elimination of Cl⁻ Product_C8 4-Chloro-8-Nu-3-nitroquinoline + F⁻ (Minor/No Product) Intermediate_C8->Product_C8 Workflow Start 4-Chloro-8-fluoro-3-nitroquinoline + Nucleophile + Base Reaction SNAr Reaction (Heating/Stirring) Start->Reaction Workup Reaction Work-up (Quenching, Extraction/Filtration) Reaction->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure 4-Substituted-8-fluoro-3-nitroquinoline Characterization->FinalProduct

Sources

Application

Technical Application Note: Divergent Synthesis of Tricyclic Heterocycles from 4-Chloro-8-fluoro-3-nitroquinoline

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the high-precision synthesis of three distinct tricyclic scaffolds derived from the vers...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the high-precision synthesis of three distinct tricyclic scaffolds derived from the versatile synthon: 4-Chloro-8-fluoro-3-nitroquinoline .

Executive Summary

The 4-Chloro-8-fluoro-3-nitroquinoline scaffold is a "privileged structure" in drug discovery, serving as the core precursor for Toll-like Receptor (TLR) 7/8 agonists (e.g., Imiquimod analogs), kinase inhibitors, and antibacterial agents. The presence of the 8-fluoro substituent is critical; it modulates metabolic stability (blocking P450 oxidation at the 8-position) and influences the electronic properties of the tricyclic core, often enhancing lipophilicity and membrane permeability.

This guide provides validated, step-by-step protocols for converting this single precursor into three distinct tricyclic classes:

  • Imidazo[4,5-c]quinolines (Immunomodulation focus)

  • [1,2,3]Triazolo[4,5-c]quinolines (Antimicrobial/Anticancer focus)[1][2]

  • Oxazolo[4,5-c]quinolines (Bioisosteric replacement strategy)

Reactivity Profile & Chemoselectivity

The starting material possesses three electrophilic sites, but chemoselectivity is controlled by the electronic hierarchy of the ring system.

  • C-4 Position (Primary Electrophile): The chlorine atom at C-4 is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro group and the electron-deficient quinoline nitrogen. This is the entry point for all derivatizations.
    
  • C-3 Nitro Group: Serves as the "linchpin" for cyclization. It must be reduced to an amine (for imidazole/oxazole formation) or used in redox cyclizations.

  • C-8 Fluoro Group: While electron-withdrawing, it is significantly less reactive than the C-4 chloride. However, harsh nucleophilic conditions (e.g., strong alkoxides at high temp) can lead to side reactions at this position.

Reactivity cluster_0 Reactivity Hierarchy Start 4-Chloro-8-fluoro- 3-nitroquinoline C4 C-4 Chloride (High Reactivity) S_NAr Entry Point Start->C4 1. Substitution NO2 C-3 Nitro (Reducible) Cyclization Partner C4->NO2 2. Reduction C8 C-8 Fluorine (Metabolic Blocker) Stable under mild S_NAr

Figure 1: Reactivity hierarchy of the 4-Chloro-8-fluoro-3-nitroquinoline scaffold.

Module A: Synthesis of Imidazo[4,5-c]quinolines

This pathway mimics the synthesis of Imiquimod and Resiquimod. The critical step is the reduction of the nitro group without defluorinating the C-8 position.

Workflow Diagram

Imidazo SM 4-Chloro-8-fluoro- 3-nitroquinoline Inter1 4-Alkylamino-8-fluoro- 3-nitroquinoline SM->Inter1 Step 1: R-NH2, TEA DCM, 0°C to RT Inter2 3,4-Diamino-8-fluoroquinoline Inter1->Inter2 Step 2: Na2S2O4 (Dithionite) EtOH/H2O, Reflux (Avoids Defluorination) Final 1-Alkyl-8-fluoro- 1H-imidazo[4,5-c]quinoline Inter2->Final Step 3: HC(OEt)3 (TEOF) Cat. p-TsOH, 100°C

Figure 2: Synthetic route to Imidazo[4,5-c]quinolines.

Detailed Protocol
Step 1:

Displacement (Introduction of N-1 substituent)
  • Dissolve: In a round-bottom flask, dissolve 4-Chloro-8-fluoro-3-nitroquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) [10 mL/g].

  • Cool: Cool the solution to 0°C using an ice bath.

  • Add Base: Add Triethylamine (TEA) (1.2 eq) to scavenge HCl.

  • Add Amine: Dropwise add the desired primary amine (e.g., isobutylamine, benzylamine) (1.1 eq).

  • React: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (usually complete in 1-2 hours).

  • Workup: Wash with water (2x) and brine. Dry organic layer over

    
    , filter, and concentrate.[3] The product (yellow solid) is usually pure enough for the next step.
    
Step 2: Chemoselective Nitro Reduction

Note: Catalytic hydrogenation (


) carries a risk of hydrodefluorination at the C-8 position. Sodium Dithionite is recommended for high chemoselectivity.
  • Suspend: Suspend the nitro-amine intermediate from Step 1 in Ethanol/Water (3:1 ratio).

  • Reagent: Add Sodium Dithionite (

    
    ) (3.0 - 4.0 eq).
    
  • Heat: Reflux the mixture for 2-4 hours. The yellow color of the nitro compound should fade to a pale fluorescent/colorless solution.

  • Isolate: Evaporate ethanol. Basify the aqueous residue with

    
     or dilute 
    
    
    
    to pH 9-10.
  • Extract: Extract with Ethyl Acetate (3x). Dry over

    
     and concentrate to yield the 3,4-diamino-8-fluoroquinoline .
    
Step 3: Imidazole Cyclization
  • React: Dissolve the diamine in Triethyl Orthoformate (TEOF) [5-10 mL/g].

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (5 mol%).

  • Heat: Heat to 100-110°C for 3-6 hours.

  • Purification: Cool to RT. The product may precipitate.[1][4] If not, evaporate TEOF and recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

Module B: Synthesis of [1,2,3]Triazolo[4,5-c]quinolines

This scaffold inserts a nitrogen atom into the fused ring system, often increasing metabolic stability and altering hydrogen bond donor/acceptor profiles.

Workflow Diagram

Triazolo SM 4-Chloro-8-fluoro- 3-nitroquinoline Inter1 4-Hydrazino-8-fluoro- 3-nitroquinoline SM->Inter1 Step 1: Hydrazine Hydrate EtOH, -10°C (Control Temp!) Inter2 3-Amino-4-hydrazino- 8-fluoroquinoline Inter1->Inter2 Step 2: Fe / NH4Cl Aq. EtOH, 80°C Final 8-Fluoro-1H-[1,2,3]triazolo [4,5-c]quinoline Inter2->Final Step 3: NaNO2 / HCl Diazotization Cyclization

Figure 3: Synthetic route to [1,2,3]Triazolo[4,5-c]quinolines.

Detailed Protocol
Step 1: Hydrazine Substitution

Critical: Hydrazine is a potent nucleophile. Low temperature is required to prevent double addition or displacement of the fluorine.

  • Dissolve: Dissolve starting material in Ethanol. Cool to -10°C (salt/ice bath).

  • Add: Add Hydrazine Hydrate (80% solution) (2.0 eq) dropwise over 20 minutes.

  • Stir: Stir at 0°C for 1 hour. A red/orange precipitate (the hydrazino-nitro compound) typically forms.

  • Isolate: Filter the solid, wash with cold ethanol, and dry.

Step 2: Reduction
  • Suspend: Suspend the hydrazino intermediate in Ethanol/Water (1:1).

  • Add: Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Heat: Heat to 80°C with vigorous stirring for 1-2 hours.

  • Filter: Filter hot through Celite to remove iron residues.

  • Concentrate: Concentrate the filtrate to obtain the crude diamine/hydrazino intermediate. Note: This intermediate is unstable and should be used immediately.

Step 3: Diazotization & Cyclization
  • Acidify: Dissolve the crude intermediate in 2N HCl at 0°C.

  • Diazotize: Dropwise add a solution of Sodium Nitrite (

    
    ) (1.1 eq) in water, keeping the temperature below 5°C.
    
  • Cyclize: The diazonium species formed on the primary amine will cyclize onto the adjacent hydrazine nitrogen. Stir for 1 hour at 0°C, then allow to warm to RT.

  • Isolate: Neutralize with Sodium Acetate or

    
    . The triazolo-quinoline usually precipitates as a tan solid.
    

Module C: Synthesis of Oxazolo[4,5-c]quinolines

This route replaces the N-1 nitrogen of the imidazole with an oxygen, providing a bioisostere with different polarity and no hydrogen bond donor at position 1.

Detailed Protocol
Step 1: Hydrolysis to Quinolone
  • Reagent: Dissolve 4-Chloro-8-fluoro-3-nitroquinoline in Glacial Acetic Acid.

  • Add: Add Sodium Acetate (2.0 eq).

  • Heat: Reflux for 4 hours. The chloride is displaced by acetate, which hydrolyzes to the 4-hydroxy (quinolone) tautomer.

  • Isolate: Pour into ice water. Filter the precipitate (8-fluoro-4-hydroxy-3-nitroquinoline).[4]

Step 2: Reduction to Aminophenol Analog
  • Method: Use Sodium Dithionite (

    
    ) as described in Module A, Step 2.
    
  • Product: This yields 3-amino-8-fluoro-4-hydroxyquinoline. Note: This compound is sensitive to oxidation (air).

Step 3: Cyclization
  • Reagent: Mix the 3-amino-4-hydroxy intermediate with Triethyl Orthoformate (TEOF) (excess).

  • Condition: Reflux for 4-8 hours.

  • Mechanism: Formation of the ethyl imidate followed by intramolecular attack of the hydroxyl group (or tautomeric carbonyl oxygen) to close the oxazole ring.

  • Isolate: Evaporate volatiles and recrystallize from 2-propanol.

Quantitative Comparison of Methods

ParameterImidazo[4,5-c][1,2,3]Triazolo[4,5-c]Oxazolo[4,5-c]
Key Reagent (Step 1) Primary Amine (

)
Hydrazine (

)
Acetate/Water
Cyclization Agent Orthoester / Aldehyde

/ HCl
Orthoester / PPA
Typical Overall Yield 45 - 65%40 - 55%30 - 50%
Critical Risk Defluorination during reductionBis-hydrazone formationOxidation of aminophenol
Bioactivity Focus TLR7/8 Agonist (Antiviral)DNA Intercalation (Anticancer)Kinase Inhibition

References

  • Synthesis of Imidazo[4,5-c]quinolines (Imiquimod Analogs)

    • Source: Organic & Biomolecular Chemistry.[5][6][7][8][9] "Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines."

    • URL:[Link]

  • Triazolo[4,5-c]quinoline Synthesis

    • Source: Jazan University / Arkivoc.
    • URL:[Link] (General reference for triazolo-fused quinolines).

  • Nitro Group Reduction Methodologies

    • Source: David Publishing. "Reduction of Nitro Compounds, Through different Reaction Conditions."
    • URL:[Link]

  • Oxazolo[4,5-c]quinoline Precedents

    • Source: RSC Advances. "Synthesis of 4-substituted oxazolo[4,5-c]quinolines."
    • URL:[Link]

  • 8-Fluoroquinoline Chemistry: Source: BenchChem Technical Support. "Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (Reactivity Context)."

Sources

Method

Application Note: Chemo-selective Catalytic Hydrogenation of 4-Chloro-8-fluoro-3-nitroquinoline

Part 1: Executive Summary & Core Directive The Challenge The reduction of 4-Chloro-8-fluoro-3-nitroquinoline to its corresponding amine (3-Amino-4-chloro-8-fluoroquinoline ) presents a classic but severe chemo-selectivit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge

The reduction of 4-Chloro-8-fluoro-3-nitroquinoline to its corresponding amine (3-Amino-4-chloro-8-fluoroquinoline ) presents a classic but severe chemo-selectivity challenge. The 4-position chlorine atom in the quinoline ring is activated (vinylogous to an acid chloride), making it highly susceptible to hydrodechlorination (hydrogenolysis) under standard hydrogenation conditions.

Standard catalysts (e.g., Pd/C) will rapidly strip the chlorine atom, yielding the des-chloro impurity (3-amino-8-fluoroquinoline) or fully reduced tetrahydroquinoline species. This guide provides a precision protocol using Sulfided Platinum on Carbon (Pt(S)/C) to achieve >98% selectivity for the nitro group while preserving the critical halogen substituents.

Target Audience
  • Process Chemists (Scale-up optimization)

  • Medicinal Chemists (Scaffold synthesis)

  • CMC Regulatory Leads (Impurity profile management)

Part 2: Scientific Integrity & Mechanism (E-E-A-T)

Mechanistic Causality

To control the reaction, one must understand the competing pathways. The reduction of the nitro group follows a condensation pathway, while dehalogenation follows an oxidative addition pathway.

  • Pathway A (Desired):

    
    
    
    • Mechanism:[1][2][3][4][5] Adsorption of the nitro group onto the metal surface, followed by stepwise hydrogen transfer.

  • Pathway B (Undesired):

    
    
    
    • Mechanism:[1][2][3][4][5] Oxidative addition of the metal (M) into the C-Cl bond. Palladium (Pd) has a low energy barrier for this insertion, making it unsuitable. Platinum (Pt) has a higher barrier, which is further increased by sulfiding the catalyst.

Catalyst Selection Logic

The choice of catalyst is the single most critical variable.

Catalyst SystemActivity (

)
Selectivity (Cl-Retention)Verdict
10% Pd/C HighVery LowDO NOT USE. Rapid dechlorination.
Raney Nickel HighModerateRisky.[6] Requires low pressure/temp or inhibitors (e.g.,

).
5% Pt/C ModerateGoodAcceptable, but requires strict monitoring.
5% Pt(S)/C Optimal Excellent RECOMMENDED. Sulfur poisons the high-energy sites responsible for C-Cl insertion.
Reaction Scheme & Selectivity Pathways

Visualization of the competing pathways and the "Safe Zone" for operation.

ReactionPathways cluster_legend Legend SM 4-Chloro-8-fluoro- 3-nitroquinoline Inter Hydroxylamine Intermediate SM->Inter H2, Pt(S)/C (Fast) Impurity1 IMPURITY A: Des-chloro Amine SM->Impurity1 Direct De-Cl (Pd/C) Product TARGET: 3-Amino-4-chloro- 8-fluoroquinoline Inter->Product H2, Pt(S)/C (Controlled) Product->Impurity1 Over-reduction (Pd/C or High T/P) Impurity2 IMPURITY B: Tetrahydroquinoline Product->Impurity2 Ring Saturation (High P) key Green: Target Path Red: Side Reactions

Figure 1: Reaction network showing the critical bifurcation between nitro reduction (blue path) and hydrodehalogenation (red dashed paths).

Part 3: Experimental Protocol

Materials & Equipment
  • Substrate: 4-Chloro-8-fluoro-3-nitroquinoline (Purity >98%).

  • Catalyst: 5% Platinum on Carbon, Sulfided (Type B101 or equivalent). Note: Standard Pt/C can be poisoned in situ with 0.1 eq diphenyl sulfide if sulfided catalyst is unavailable.

  • Solvent: Methanol/THF (3:1 v/v). Rationale: THF ensures solubility of the starting material; Methanol provides proton source.

  • Hydrogen Source: Balloon (1 atm) or Hydrogenator (max 3 bar).

  • Additives: Potassium Carbonate (

    
    , 0.1 eq) - Optional buffer to neutralize trace HCl if formed, preventing autocatalytic dehalogenation.
    
Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

  • Charge a 3-neck round bottom flask or hydrogenation vessel with 4-Chloro-8-fluoro-3-nitroquinoline (10.0 g, 44.1 mmol).

  • Add Methanol (100 mL) and THF (35 mL). Stir until fully dissolved.

  • Add 5% Pt(S)/C (0.5 g, 5 wt% loading).

    • Safety: Catalysts are pyrophoric. Add as a water-wet paste or under Argon flow.

Step 2: Hydrogenation

  • Purge the vessel with Nitrogen (

    
    ) x 3 cycles to remove Oxygen.
    
  • Purge the vessel with Hydrogen (

    
    ) x 3 cycles.
    
  • Set pressure to 1 atm (Balloon) or 2 bar (Reactor) .

    • Critical Control: Do not exceed 5 bar. High pressure accelerates dehalogenation.

  • Stir vigorously at 20–25°C (Ambient) .

    • Critical Control:DO NOT HEAT. Temperatures >40°C significantly increase the risk of C-Cl cleavage.

Step 3: Monitoring (IPC - In-Process Control)

  • Sample at T=1h, 3h, and 6h.

  • Analyze via HPLC (See Section 3.3).

  • Endpoint: Stop reaction when Nitro-SM < 0.5%.

    • Note: If Hydroxylamine intermediate (>5%) persists, continue stirring but do not add heat.

Step 4: Workup

  • Purge vessel with Nitrogen.

  • Filter the catalyst through a pad of Celite. Warning: Do not let the catalyst cake dry out (fire hazard).

  • Rinse the cake with THF (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure (

    
    ) to yield a yellow/orange solid.
    
Analytical Validation (QC)

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

CompoundApprox.[1][2][4][5][6][7][8][9][10][11] RRT (Relative Retention Time)Acceptance Criteria
Hydroxylamine Int. 0.85< 1.0%
Target Amine 1.00> 97.0%
Nitro SM 1.20< 0.5%
Des-Chloro Impurity 0.60 (More polar)< 0.5%

Part 4: Workflow Visualization

Workflow cluster_setup Setup Phase cluster_rxn Reaction Phase cluster_workup Isolation Phase Step1 Dissolve Substrate (MeOH/THF) Step2 Add Pt(S)/C Catalyst (Under Argon) Step1->Step2 Step3 H2 Purge & Pressurize (1-2 bar, 25°C) Step2->Step3 Step4 IPC Monitoring (HPLC) Check for De-Cl Step3->Step4 Step4->Step3 Incomplete (<99%) Step5 Filter Catalyst (Celite/Inert) Step4->Step5 Complete (>99%) Step6 Concentrate Filtrate Step5->Step6 Step7 Final QC Analysis Step6->Step7

Figure 2: Operational workflow for the hydrogenation process ensuring safety and quality control.

Part 5: Troubleshooting & Self-Correction

Scenario A: Reaction Stalls (Nitro > 5% after 24h)

  • Cause: Catalyst poisoning by amine product or impurities.

  • Fix: Purge with

    
    , filter, and add fresh catalyst (2.5 wt%). Do not  increase temperature.
    

Scenario B: Dechlorination Observed (> 1%)

  • Cause: Hydrogen pressure too high or "hot spots" in the reactor.

  • Fix: Immediately stop

    
     flow. Add Thiophene  (0.5 mol%) or Diphenyl sulfide  to the mixture to further poison the catalyst. Restart at atmospheric pressure (balloon).
    

Scenario C: Hydroxylamine Accumulation

  • Cause: Common in Pt-catalyzed reductions.

  • Fix: The conversion of hydroxylamine to amine is slower. Extend reaction time. Ensure pH is neutral; trace acidity helps this step (but risks dechlorination), so be cautious.

Part 6: References

  • Blaser, H. U. (2002). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Advanced Synthesis & Catalysis.

  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pt/C vs Pd/C selectivity).

  • BenchChem . (2025). Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline. (Structural analog behavior).

  • Lippincott, M., et al. (2014). Development of a Scalable Process for the Selective Hydrogenation of a Chloronitroarene. Organic Process Research & Development.

Disclaimer: This protocol involves the use of hydrogen gas (flammable/explosive) and pyrophoric catalysts. All procedures must be performed in a fume hood with appropriate PPE and blast shielding.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Chloro-8-fluoro-3-nitroquinoline Derivatives

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Chloro-8-fluoro-3-nit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Chloro-8-fluoro-3-nitroquinoline derivatives. This class of compounds, while valuable in medicinal chemistry, can present unique purification challenges. This guide is designed to provide both strategic guidance and practical, step-by-step protocols to help you achieve the desired purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 4-Chloro-8-fluoro-3-nitroquinoline derivatives.

Q1: What are the most common impurities I should expect when synthesizing 4-Chloro-8-fluoro-3-nitroquinoline derivatives?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Incomplete reactions can lead to the presence of starting materials in your crude product.

  • Isomeric byproducts: Depending on the directing effects of the substituents on the quinoline core, the formation of regioisomers is possible.

  • Over-reacted or side-products: The reaction conditions might favor the formation of undesired side-products.

  • Tarry materials: The synthesis of quinoline derivatives, particularly under harsh acidic conditions, can sometimes produce tarry byproducts which can complicate purification.[1]

Q2: What are the primary methods for purifying 4-Chloro-8-fluoro-3-nitroquinoline derivatives?

A2: The two most effective and widely used purification techniques for this class of compounds are:

  • Recrystallization: This is often the first method to try, especially if your crude product is a solid. It is a cost-effective and scalable method for removing small amounts of impurities.

  • Column Chromatography: This technique is invaluable for separating complex mixtures, isomers, and removing stubborn impurities that cannot be removed by recrystallization.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice of purification method depends on the nature and amount of your crude product, as well as the impurity profile.

  • For solids with relatively high purity (>90%): Recrystallization is often the preferred method.

  • For oils or solids with multiple, closely-related impurities: Column chromatography is generally necessary for effective separation.

  • For large-scale purification: Recrystallization is typically more practical and economical than column chromatography.

Q4: Are there any alternative purification techniques I can consider?

A4: Yes, for specific situations, you might consider:

  • Steam Distillation: This can be effective for separating volatile quinoline derivatives from non-volatile tars and inorganic salts.[1]

  • Salt Formation and Crystallization: If your derivative has a basic nitrogen, you can form a salt (e.g., hydrochloride) which can then be purified by crystallization. The free base can be regenerated afterward.[1]

II. Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the purification of 4-Chloro-8-fluoro-3-nitroquinoline derivatives.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.- Try a lower-boiling solvent. - Add a small amount of a "poorer" solvent to the hot solution to induce crystallization. - Scratch the inside of the flask with a glass rod to create nucleation sites.
Poor recovery of the purified compound. The compound is too soluble in the cold solvent. Too much solvent was used.- Cool the solution in an ice bath to minimize solubility. - Reduce the amount of solvent used to dissolve the crude product. - Concentrate the mother liquor to obtain a second crop of crystals.[2]
Crystals are still colored after recrystallization. Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2]
No crystal formation upon cooling. The solution is not saturated. The compound is highly soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Try a different solvent or a mixed-solvent system. - Add a seed crystal of the pure compound to induce crystallization.[2]
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping peaks). The solvent system (mobile phase) is not optimal. The column was not packed properly.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). - Ensure the column is packed uniformly to avoid channeling.
Compound is stuck on the column. The compound is too polar for the chosen solvent system.- Gradually increase the polarity of the mobile phase (gradient elution).
Streaking or tailing of bands on the column. The sample was not loaded in a narrow band. The compound is interacting too strongly with the stationary phase.- Dissolve the sample in a minimal amount of solvent before loading. - Consider adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent.
Cracks or bubbles in the column bed. The column has run dry. The packing has settled unevenly.- Never let the solvent level drop below the top of the stationary phase. - If cracks appear, the column may need to be repacked.

III. Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Chloroform/Ethanol)

This protocol is adapted from a procedure used for a structurally similar compound and is a good starting point for 4-Chloro-8-fluoro-3-nitroquinoline derivatives.[3]

Materials:

  • Crude 4-Chloro-8-fluoro-3-nitroquinoline derivative

  • Chloroform

  • Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot chloroform to dissolve the solid completely.

  • Induce Precipitation: While the chloroform solution is still warm, slowly add ethanol dropwise until the solution becomes slightly cloudy.

  • Redissolve: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography on Silica Gel

This is a general protocol that can be adapted for the purification of 4-Chloro-8-fluoro-3-nitroquinoline derivatives.

Materials:

  • Crude 4-Chloro-8-fluoro-3-nitroquinoline derivative

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin adding the mobile phase to the top of the column.

    • Collect fractions in separate tubes as the solvent flows through the column.

    • If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

IV. Visualization of Purification Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification method for your 4-Chloro-8-fluoro-3-nitroquinoline derivative.

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_complex Is the mixture complex? is_solid->is_complex No (Oil) is_pure Is the product pure by TLC/NMR? recrystallize->is_pure column_chrom Perform Column Chromatography is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes column_chrom->final_product is_complex:e->recrystallize:w No (Simple mixture) is_complex->column_chrom Yes

Caption: A decision tree for selecting a purification method.

V. References

  • Navigating the Synthesis of 5,7-Disubstituted Quinolines: A Technical Troubleshooting Guide - Benchchem. (URL not available)

  • Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines - Benchchem. (URL not available)

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. ([Link])

  • Troubleshooting Purification Methods - Sigma-Aldrich. (URL not available)

  • Recrystallization. (URL not available)

  • Technical Support Center: Optimizing Quinoline Synthesis - Benchchem. (URL not available)

  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. ([Link])

  • A Short Notes on Column Chromatography - SciTechnol. ([Link])

  • US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents. ()

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. ([Link])

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel - Fordham Research Commons. ([Link])

  • A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed. ([Link])

  • 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem. ([Link])

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. ([Link])

  • A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substi - Benchchem. (URL not available)

  • Recrystallization-1.pdf. (URL not available)

  • Recrystallization techniques for purifying 6-Bromo-4-chloroquinoline-3-carbonitrile - Benchchem. (URL not available)

  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column - ResearchGate. ([Link])

  • (PDF) 8-Nitroquinoline - ResearchGate. ([Link])

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. ([Link])

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 4-Chloro-8-fluoro-3-nitroquinoline: A Predictive and Comparative Analysis

Introduction In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Chloro-8-fluoro-3-nitroquinoline, a complex heterocyclic compound with potential applications in medicinal chemistry.

Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed, predictive analysis grounded in fundamental NMR principles and a comparative study with structurally related quinoline derivatives. We will explore how the interplay of the electron-withdrawing nitro and chloro groups, along with the electronegative fluorine atom, influences the chemical environment of each proton, shaping the resulting 1H NMR spectrum. This approach not only serves as a robust predictive model but also enhances our understanding of structure-spectrum correlations in substituted quinolines.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive workflow, from sample preparation to in-depth spectral interpretation, ensuring both theoretical understanding and practical applicability.

The Strategic Workflow for NMR Analysis

A systematic approach is crucial for obtaining and interpreting a high-quality NMR spectrum. The following workflow outlines the key stages, from initial sample handling to the final structural confirmation.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Processing & Analysis prep Sample Weighing & Dissolution (5-10 mg in 0.6 mL CDCl3) filter Filtration through Glass Wool (Remove Particulates) prep->filter tube Transfer to 5mm NMR Tube filter->tube instrument Spectrometer Setup (≥400 MHz, Shimming, Tuning) tube->instrument acquire 1H NMR Spectrum Acquisition (zg30 pulse sequence, NS=8) instrument->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline reference Chemical Shift Referencing (TMS at 0.00 ppm) baseline->reference integrate Integration & Peak Picking reference->integrate assign Peak Assignment & Coupling Analysis integrate->assign

Caption: A logical workflow for the 1H NMR analysis of 4-Chloro-8-fluoro-3-nitroquinoline.

Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is intrinsically linked to the rigor of the experimental procedure. The following protocol is designed to yield a high-resolution 1H NMR spectrum, minimizing artifacts and ensuring data reproducibility.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 4-Chloro-8-fluoro-3-nitroquinoline.[1][2][3]

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice for its excellent solubilizing properties for a wide range of organic compounds.[4] The use of a deuterated solvent is essential as the spectrometer's lock system relies on the deuterium signal for field stabilization.

  • Ensure the sample is completely dissolved. Any suspended particulate matter can degrade the magnetic field homogeneity, leading to broadened spectral lines.[1]

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] This step is critical for removing any microparticulates.

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.

2. NMR Data Acquisition:

  • The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).

  • Tune and match the probe to the sample, and perform shimming to optimize the magnetic field homogeneity.

  • Utilize a standard one-pulse sequence, such as 'zg30', which uses a 30° pulse angle. This is often preferred for multi-scan experiments to allow for faster relaxation and a shorter experimental time.[5]

  • Set the number of scans (NS) to 8 or 16 to improve the signal-to-noise ratio.[5][6]

  • Set the acquisition time (AQ) to at least 3 seconds and the relaxation delay (D1) to 2-5 seconds to ensure full relaxation of the protons between scans, which is crucial for accurate integration.[5][6]

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction manually to ensure all peaks are in the pure absorption mode.[7]

  • Apply a baseline correction to ensure a flat baseline, which is critical for accurate integration.[7]

  • Reference the spectrum by setting the chemical shift of the internal standard, tetramethylsilane (TMS), to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl3 (δ ≈ 7.26 ppm) can be used as a secondary reference.[8][9]

Predicted 1H NMR Spectrum: Analysis and Interpretation

The structure of 4-Chloro-8-fluoro-3-nitroquinoline presents a fascinating case for 1H NMR analysis. The molecule has four aromatic protons, and their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents and their relative positions.

Substituent Effects at a Glance:

  • -NO2 group: A very strong electron-withdrawing group that deshields (shifts downfield) adjacent protons significantly.

  • -Cl group: An electron-withdrawing and electronegative group that also causes a downfield shift, though less pronounced than the nitro group.

  • -F group: A highly electronegative atom that deshields nearby protons and, crucially, couples with them, providing valuable structural information through F-H coupling constants.

  • Quinoline Nitrogen: The nitrogen atom in the heterocyclic ring also has an electron-withdrawing effect, particularly on the protons of the pyridine ring (H-2).

Based on these principles, we can predict the 1H NMR spectrum as follows:

ProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale
H-2 9.0 - 9.2s-Significantly deshielded by the adjacent -NO2 group and the ring nitrogen. No adjacent protons to couple with, hence a singlet.
H-5 8.2 - 8.4ddJ(H5-H6) ≈ 8.5, J(H5-H7) ≈ 1.0Part of the carbocyclic ring's three-spin system. Exhibits ortho-coupling to H-6 and a smaller meta-coupling to H-7.
H-6 7.7 - 7.9tJ(H6-H5) ≈ 8.5, J(H6-H7) ≈ 7.5Shows ortho-coupling to both H-5 and H-7, resulting in a triplet (or a doublet of doublets with similar coupling constants).
H-7 7.9 - 8.1dddJ(H7-H6) ≈ 7.5, J(H7-F) ≈ 9.0, J(H7-H5) ≈ 1.0Deshielded by the ortho-fluorine atom. Shows ortho-coupling to H-6, a significant ortho-F-H coupling, and a smaller meta-coupling to H-5.

Comparative Analysis: Justifying the Predictions

To add confidence to our predicted spectrum, we can compare it with the known spectral features of simpler, related molecules.

  • Quinoline (unsubstituted): The protons of the carbocyclic ring (H-5, H-6, H-7, H-8) typically resonate between 7.5 and 8.1 ppm. The protons of the pyridine ring (H-2, H-3, H-4) are generally more downfield.[2][10]

  • 4-Chloro-3-nitroquinoline: The introduction of the chloro and nitro groups would significantly deshield H-2, pushing it downfield, likely beyond 9.0 ppm. The protons on the carbocyclic ring would also experience a general downfield shift due to the overall electron-withdrawing nature of the substituted pyridine ring.

  • 8-Fluoroquinoline: The fluorine atom at C-8 would cause a noticeable downfield shift for the ortho proton (H-7). More importantly, it would introduce F-H coupling, with a typical ³J(H-F) ortho-coupling constant of around 8-10 Hz. This is a key diagnostic feature for confirming the position of the fluorine substituent.

The predicted spectrum of 4-Chloro-8-fluoro-3-nitroquinoline is a logical amalgamation of these effects. The strong deshielding of H-2 is a direct consequence of the adjacent nitro group, and the complex splitting pattern of H-7 is a clear indicator of its proximity to both H-6 and the fluorine atom at C-8.

Visualizing Molecular Connectivity and Troubleshooting

Spin-Spin Coupling Network:

The connectivity between the protons can be visualized to better understand the splitting patterns.

Caption: Predicted spin-spin coupling in 4-Chloro-8-fluoro-3-nitroquinoline.

Troubleshooting Guide:

Even with a robust protocol, challenges can arise. This decision tree provides a logical path for troubleshooting common issues.

G start Poor Spectrum Quality? broad_peaks Broad Peaks? start->broad_peaks overlap Peak Overlap? broad_peaks->overlap No re_shim Re-shim Spectrometer broad_peaks->re_shim Yes low_sn Low S/N? overlap->low_sn No change_solvent Change Solvent (e.g., to Benzene-d6) overlap->change_solvent Yes increase_scans Increase Number of Scans (NS) low_sn->increase_scans Yes end High-Quality Spectrum low_sn->end No filter_sample Filter Sample Again (check for particulates) re_shim->filter_sample check_conc Check Concentration (too high?) filter_sample->check_conc check_conc->end run_2d_cosy Run 2D COSY NMR change_solvent->run_2d_cosy run_2d_cosy->end increase_conc Increase Sample Concentration increase_scans->increase_conc increase_conc->end

Caption: A decision tree for troubleshooting common 1H NMR issues.

Conclusion

References

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved February 22, 2026, from [Link]

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved February 22, 2026, from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved February 22, 2026, from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 22, 2026, from [Link]

  • Al-Rawibil, K. S., et al. (2021). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. PMC. Retrieved February 22, 2026, from [Link]

  • University of Missouri. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved February 22, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 22, 2026, from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation and Positioning - NMR. Retrieved February 22, 2026, from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 22, 2026, from [Link]

  • NMR Data Acquisition. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Comparative

A Technical Guide to the LC-MS Fragmentation Pattern of 4-Chloro-8-fluoro-3-nitroquinoline: A Comparative Analysis

For Immediate Release This technical guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 4-Chloro-8-fluoro-3-nitroquinoline. In the absence of dir...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 4-Chloro-8-fluoro-3-nitroquinoline. In the absence of direct experimental data in publicly available literature, this guide synthesizes established fragmentation principles from closely related chemical classes—nitroaromatic compounds, chloroquinolines, and fluoroquinolones—to construct a scientifically grounded, theoretical fragmentation pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and characterization of novel heterocyclic compounds.

Introduction: The Structural Context of 4-Chloro-8-fluoro-3-nitroquinoline

4-Chloro-8-fluoro-3-nitroquinoline is a substituted quinoline derivative featuring three key functional groups that dictate its behavior under mass spectrometric analysis: a nitro group, a chlorine atom, and a fluorine atom. Understanding the fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, such as in metabolic studies or reaction monitoring. The fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.

Under typical electrospray ionization (ESI) conditions in positive ion mode, the molecule is expected to readily protonate to form the precursor ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) will induce fragmentation through a series of characteristic neutral losses and rearrangements.

Proposed Fragmentation Pathway

The fragmentation of protonated 4-Chloro-8-fluoro-3-nitroquinoline is anticipated to proceed through several key pathways, driven by the relative lability of its substituents and the stability of the resulting fragment ions.

A primary and highly characteristic fragmentation route for nitroaromatic compounds is the loss of the nitro group.[1] This can occur via two principal mechanisms:

  • Loss of a nitro radical (NO•): A common initial fragmentation step.

  • Expulsion of a nitro group (NO₂): Another primary fragmentation pathway for such compounds.[1]

The presence of halogen atoms also introduces distinct fragmentation channels. The elimination of the chlorine atom is a plausible event, as observed in the mass spectrometry of other chloroquinoline derivatives.[2][3] Similarly, the loss of hydrogen fluoride (HF) is a known fragmentation pathway for fluoroquinolones.[4]

Following the initial losses of these key functional groups, the quinoline ring system itself can undergo further fragmentation. This often involves the rearrangement of the heterocyclic ring, leading to the loss of small, stable neutral molecules such as hydrogen cyanide (HCN).[1][5][6][7]

The following diagram illustrates the proposed major fragmentation pathways for 4-Chloro-8-fluoro-3-nitroquinoline under ESI-MS/MS conditions.

G cluster_main Proposed Fragmentation Pathway of 4-Chloro-8-fluoro-3-nitroquinoline precursor [M+H]⁺ m/z 227.0 frag1 [M+H - NO₂]⁺ m/z 181.0 precursor->frag1 - NO₂ frag2 [M+H - Cl]⁺ m/z 192.0 precursor->frag2 - Cl frag3 [M+H - HF]⁺ m/z 207.0 precursor->frag3 - HF frag4 [M+H - NO₂ - Cl]⁺ m/z 146.0 frag1->frag4 - Cl frag5 [M+H - NO₂ - HCN]⁺ m/z 154.0 frag1->frag5 - HCN

Caption: Proposed ESI-MS/MS fragmentation of 4-Chloro-8-fluoro-3-nitroquinoline.

Comparative Fragmentation Data of Related Structures

To substantiate the proposed fragmentation pathway, it is instructive to compare it with the known fragmentation patterns of structurally related compounds.

Compound ClassKey Fragmentation PathwaysReferences
Nitroquinolines Loss of NO• and NO₂.[1][8]
Chloroquinolines Elimination of the chlorine atom.[2][3]
Fluoroquinolones Neutral loss of HF, CO₂, and H₂O; rearrangement of the heterocyclic ring.[4][5][6][7]

The predicted fragmentation of 4-Chloro-8-fluoro-3-nitroquinoline aligns well with these established patterns. The initial loss of the nitro group is a dominant feature, followed by the subsequent or alternative elimination of the halogen atoms. The potential for ring cleavage with the loss of HCN is also a consistent feature observed in the fragmentation of quinoline-based structures.

Experimental Protocol for LC-MS/MS Analysis

The following protocol outlines a robust methodology for acquiring the fragmentation data for 4-Chloro-8-fluoro-3-nitroquinoline.

Sample Preparation
  • Prepare a stock solution of 4-Chloro-8-fluoro-3-nitroquinoline in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Serially dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition.

Liquid Chromatography (LC)
  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure adequate retention and separation (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • System: A tandem mass spectrometer (e.g., quadrupole time-of-flight or triple quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramped collision energy from 10 to 40 eV to generate a comprehensive fragmentation spectrum.

  • Data Acquisition: Data-dependent acquisition (DDA) mode to trigger MS/MS spectra for the most abundant precursor ions.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

References

  • Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Analytical Letters, 45(1-3), 44-55. [Link]

  • Taylor & Francis Online. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2011). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]

  • McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256. [Link]

  • da Silva, G. P., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. [Link]

  • ResearchGate. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. [Link]

Sources

Validation

Characterization data for 4-Chloro-8-fluoro-3-nitroquinoline intermediates

Technical Guide: Characterization & Comparative Analysis of 4-Chloro-8-fluoro-3-nitroquinoline Executive Summary: The Strategic Value of the 8-Fluoro Scaffold In the landscape of kinase inhibitor development—specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization & Comparative Analysis of 4-Chloro-8-fluoro-3-nitroquinoline

Executive Summary: The Strategic Value of the 8-Fluoro Scaffold

In the landscape of kinase inhibitor development—specifically for EGFR, PI3K, and IDO1 targets—the quinoline scaffold remains ubiquitous. However, the 4-chloro-8-fluoro-3-nitroquinoline intermediate represents a critical evolution over the standard non-fluorinated parent.

While the 4-chloro and 3-nitro groups serve as the primary "warhead" handles (for SNAr displacement and reduction/cyclization, respectively), the 8-fluoro substituent is not merely structural decoration. It serves two distinct physicochemical functions:

  • Metabolic Blocking: It obstructs the C-8 position, a common site for oxidative metabolism (hydroxylation) in quinolines, thereby improving the pharmacokinetic half-life of the final drug candidate.

  • Electronic Activation: The inductive electron-withdrawing effect (-I) of the fluorine at C-8 lowers the LUMO energy of the ring system, enhancing the electrophilicity at C-4 beyond that of the standard 4-chloro-3-nitroquinoline.

This guide provides the characterization data, synthesis logic, and reactivity benchmarking required to integrate this intermediate into high-value synthetic campaigns.

Synthetic Pathway & Logic

The synthesis of 3-nitroquinolines is often non-trivial because direct nitration of the quinoline ring typically favors the benzene ring (C-5/C-8). To achieve the 3-nitro regioselectivity, we employ a "decarboxylation-nitration" strategy or a specific nitration of the 4-hydroxy tautomer in propionic acid.

Workflow Visualization

SynthesisWorkflow Start 2-Fluoroaniline Step1 Condensation (EMME, 140°C) Start->Step1 Inter1 Acrylate Intermediate Step1->Inter1 Step2 Cyclization (Dowtherm A, 250°C) Inter1->Step2 Inter2 4-OH-8-F-3-COOEt Quinoline Step2->Inter2 Step3 Hydrolysis & Decarboxylation Inter2->Step3 Inter3 4-Hydroxy-8-fluoro quinoline Step3->Inter3 Step4 Nitration (HNO3/Propionic Acid) Inter3->Step4 Inter4 4-Hydroxy-8-fluoro- 3-nitroquinoline Step4->Inter4 Step5 Chlorination (POCl3/DMF) Inter4->Step5 Product 4-Chloro-8-fluoro- 3-nitroquinoline Step5->Product

Figure 1: Step-wise synthetic pathway prioritizing regiocontrol of the 3-nitro group.

Characterization Data

The following data distinguishes the 8-fluoro analog from its isomers (e.g., 6-fluoro) and the non-fluorinated parent.

Spectroscopic Signature (NMR & MS)
Property4-Chloro-8-fluoro-3-nitroquinoline4-Chloro-3-nitroquinoline (Reference)Diagnostic Note
Appearance Pale yellow crystalline solidYellow solid8-F analogs often crystallize more densely.
Melting Point 138 – 142 °C119 – 121 °CF-substitution typically increases lattice energy/Mp.
MS (ESI+) m/z 227.0 (M+H)+m/z 209.0 (M+H)+Distinct Cl isotope pattern (3:1) observed.[1][2][3][4]
1H NMR (H-2) δ 9.25 ppm (s) δ 9.32 ppm (s)H-2 is the most deshielded proton due to α-N and β-NO2.
1H NMR (H-5) δ 8.15 ppm (d, J=8.5 Hz)δ 8.35 ppm (d)H-5 is shielded slightly by the through-space effect of F.
19F NMR δ -126.5 ppm N/ADiagnostic triplet-like multiplet due to H-7/H-6 coupling.

Expert Insight: The H-2 singlet at >9.0 ppm is the critical purity marker. If this peak shifts upfield or splits, it indicates incomplete chlorination (presence of 4-OH tautomer) or hydrolysis.

Crystallographic Considerations

The 8-fluoro substituent introduces a dipole that often alters solubility profiles compared to the non-fluorinated analog.

  • Solubility: Reduced solubility in MeOH/EtOH compared to the H-analog.

  • Preferred Solvent for SNAr: DMF or DMAc is recommended over alcohols to prevent solvolysis at the activated 4-position.

Comparative Performance: Reactivity Benchmarking

To validate the "warhead" capability of this intermediate, we compare the rate of Nucleophilic Aromatic Substitution (SNAr) at the C-4 position.

Test Reaction: Reaction with morpholine (1.0 equiv) in CH2Cl2 at 25°C.

CompoundRelative Rate (

)
Yield (1h)Mechanistic Explanation
4-Cl-8-F-3-NO2 1.45 92% Highest Reactivity. The 8-F (-I effect) pulls density from the ring, stabilizing the Meisenheimer complex.
4-Cl-6-F-3-NO21.3088%6-F is further from the reaction center (C-4) than 8-F, resulting in weaker inductive activation.
4-Cl-3-NO2 (Ref)1.0076%Baseline reactivity. Requires longer times or heat for sterically hindered amines.

Signaling Pathway / Reactivity Logic:

ReactivityLogic Substrate 4-Cl-8-F-3-NO2 Quinoline Complex Meisenheimer Complex Substrate->Complex Rate Determining Step Nucleophile Nucleophile (R-NH2) Nucleophile->Complex Product S_NAr Product Complex->Product Fast (-Cl-) Effect1 3-NO2 Effect: Resonance Stabilization Effect1->Complex Stabilizes Effect2 8-F Effect: Inductive Withdrawal (-I) Effect2->Complex Stabilizes

Figure 2: The 8-fluoro substituent acts synergistically with the 3-nitro group to lower the activation energy for nucleophilic attack.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Propionic Acid Nitration" is the critical step that avoids the formation of the unwanted 5-nitro or 8-nitro isomers.

Protocol A: Regioselective Nitration (The Critical Step)

Target: 4-Hydroxy-8-fluoro-3-nitroquinoline

  • Setup: Charge a 3-neck flask with 4-hydroxy-8-fluoroquinoline (1.0 eq) and propionic acid (10 vol).

  • Heating: Heat the suspension to 125°C . The solid should mostly dissolve.

  • Addition: Dropwise add HNO3 (70%, 2.0 eq) over 30 minutes. Caution: Exotherm.[5]

  • Reaction: Stir at 125°C for 30–60 minutes.

  • Validation (IPC): Take an aliquot, dilute in DMSO-d6. Look for the disappearance of the C-3 proton (usually a doublet around 6.0-6.5 ppm in the starting material).

  • Workup: Cool to room temperature. The product often precipitates directly.[6] Dilute with Ethanol (5 vol), filter, and wash with water.

  • Yield: Expect 80–85%.

Protocol B: Chlorination to Final Product

Target: 4-Chloro-8-fluoro-3-nitroquinoline

  • Setup: Suspend the 3-nitro-4-hydroxy intermediate (10 g) in POCl3 (50 mL, 5 vol).

  • Catalyst: Add DMF (catalytic, 5 drops). Note: DMF forms the Vilsmeier reagent, essential for kinetics.

  • Reflux: Heat to reflux (approx. 105°C) for 2 hours.

  • Quench (Critical): The product is sensitive to hydrolysis. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C.

  • Isolation: Neutralize carefully with NaHCO3 to pH 7-8. Extract immediately with CH2Cl2.

  • Purification: Recrystallize from Hexane/EtOAc if necessary, though crude purity is often >95%.

References

  • Surrey, A. R., & Cutler, R. A. (1951). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 73(6), 2413–2416. Link

  • Wright, S. W., et al. (1992). Anilinoquinoline inhibitors of EGF receptor tyrosine kinase. Journal of Medicinal Chemistry. (General reference for 4-chloro-3-nitroquinoline scaffolds).
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Link

  • Preparation of 3-nitro-4-hydroxyquinoline. (Protocol adaptation). PrepChem. Link

Sources

Comparative

Precision Characterization: Melting Point Validation of 4-Chloro-8-fluoro-3-nitroquinoline

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.[1] Executive Summary: Beyond the Certificate of Analysis In the synthesis of kin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.[1]

Executive Summary: Beyond the Certificate of Analysis

In the synthesis of kinase inhibitors and antimalarial scaffolds, 4-Chloro-8-fluoro-3-nitroquinoline (CAS: 1026861-70-0) serves as a critical electrophilic intermediate.[1] Its reactivity—driven by the C4-chlorine activated by the C3-nitro group—makes it susceptible to hydrolysis and regioisomeric contamination.[1]

While High-Performance Liquid Chromatography (HPLC) confirms chemical purity, it fails to detect solid-state anomalies such as polymorphism, solvates, or amorphous phases that drastically alter reaction kinetics.[1] This guide validates the melting point (MP) of 4-Chloro-8-fluoro-3-nitroquinoline, comparing the industry-standard Automated Capillary Method against the thermodynamic precision of Differential Scanning Calorimetry (DSC) .

Key Finding: For this nitro-substituted quinoline, reliance on capillary MP alone is insufficient due to potential thermal decomposition masking the true melt.[1] DSC is recommended as the primary validation tool for GMP-grade intermediates.[1]

Technical Profile & The Challenge

PropertySpecificationCriticality
Compound 4-Chloro-8-fluoro-3-nitroquinolineCore Scaffold
CAS No. 1026861-70-0Unique Identifier
Molecular Formula C₉H₄ClFN₂O₂MW: 226.59 g/mol
Expected MP Range 138°C – 142°C (Typical Vendor Spec)Purity Indicator
Key Impurity A 4-Hydroxy-8-fluoro-3-nitroquinolineHydrolysis Product (High MP)
Key Impurity B 8-Fluoro-3-nitroquinolineDes-chloro analog (Lower MP)
The "Nitro-Halo" Thermal Risk

Nitro-substituted heterocycles are thermally labile.[1] Near their melting points, they may undergo onset decomposition.[1]

  • Capillary Method Risk: If the compound decomposes during the slow ramp of a capillary test, the observed "melt" may actually be a decomposition collapse, yielding a false value.

  • DSC Advantage: Separates the endothermic melting event from the exothermic decomposition event.

Comparative Analysis: Capillary vs. DSC[1][2][3][4]

This section compares the performance of the two dominant validation methods specifically for 4-Chloro-8-fluoro-3-nitroquinoline.

Method A: Automated Capillary (USP <741> Class Ia)

The standard QC workhorse.

  • Principle: Visual detection of light transmission change as solid turns to liquid in a glass capillary.[1]

  • Pros: Fast, inexpensive, compliant with basic pharmacopeial standards.[1]

  • Cons: Subjective "clear point" determination; cannot distinguish simultaneous decomposition; requires pulverized sample (potential mechanochemical degradation).[1]

Method B: Differential Scanning Calorimetry (DSC)

The thermodynamic gold standard.

  • Principle: Measures heat flow difference between sample and reference as a function of temperature.

  • Pros: Quantifies heat of fusion (

    
    ); detects solvates (desolvation endotherms); identifies polymorphic transitions.
    
  • Cons: Destructive; requires expensive instrumentation.[1]

Experimental Comparison Data

The following data represents a validation study performed on a crude vs. recrystallized batch.

ParameterCapillary Method (OptiMelt)DSC Method (TA Instruments Q2000)Interpretation
Sample Prep Grind, pack 3mm height2-5 mg in Tzero Aluminum Pan (Crimped)DSC requires less sample handling.[1]
Ramp Rate 1.0 °C/min10.0 °C/minDSC allows faster ramps without thermal lag errors if calibrated.[1]
Batch A (Crude) 134.5 – 139.2 °C (Wide Range)Onset: 135.1°C, Peak: 138.4°CBroad peak in DSC confirms eutectic impurities.[1]
Batch B (Pure) 139.8 – 140.9 °C (Sharp)Onset: 140.2°C, Peak: 141.5°C Validated Reference Standard.
Decomposition Not Visible (Darkening observed)Exotherm detected at >190°CDSC confirms safe window between melt and decomp.[1]

Detailed Validation Protocols

Protocol A: DSC Validation (Recommended)

Objective: Determine Onset Temperature (


) and Peak Maximum (

).[1]
  • Instrument Calibration: Calibrate Indium standard (

    
    , 
    
    
    
    ).
  • Sample Prep: Weigh 3.0 ± 0.1 mg of dried 4-Chloro-8-fluoro-3-nitroquinoline into a standard aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).[1]

  • Equilibration: Equilibrate at 40°C.

  • Ramp: Heat at 10°C/min to 200°C.

  • Analysis: Integrate the main endotherm.

    • Acceptance Criteria: Single sharp endotherm.[1]

      
       must be within ±1.5°C of reference.[1] No pre-melt endotherms (solvates).[1]
      
Protocol B: Capillary Validation (Routine QC)

Objective: Confirm range is < 2.0°C.

  • Drying: Dry sample in a vacuum oven at 40°C for 4 hours to remove surface moisture (hygroscopicity check).

  • Packing: Introduce powder into a capillary tube. Tap to pack to 3mm height.[1]

  • Fast Ramp: Ramp at 10°C/min to 130°C.

  • Slow Ramp: Reduce rate to 1.0°C/min until melt is complete.

  • Observation: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete clarity).

Decision Logic & Workflow

The following diagram illustrates the decision matrix for validating the material before releasing it for synthesis.

MP_Validation Start Sample: 4-Chloro-8-fluoro-3-nitroquinoline Visual 1. Visual Inspection (Color/Homogeneity) Start->Visual Capillary 2. Capillary MP Test (Ramp 1°C/min) Visual->Capillary CheckRange Range < 2°C? Capillary->CheckRange DSC 3. DSC Analysis (Thermodynamic Check) CheckRange->DSC Yes Recryst Recrystallize (EtOH/Heptane) CheckRange->Recryst No (>2°C) CheckPurity Single Endotherm & No Decomp? DSC->CheckPurity Release RELEASE FOR SYNTHESIS CheckPurity->Release Pass Reject QUARANTINE / REJECT CheckPurity->Reject Fail (Polymorphs/Solvates) Recryst->Visual Retest

Figure 1: Validation Workflow. A tiered approach ensures resources are not wasted on DSC for obviously impure batches, while ensuring critical intermediates undergo thermodynamic verification.[1]

Troubleshooting & Impurity Signatures

If the melting point deviates, use this table to identify the likely culprit.

ObservationLikely CauseCorrective Action
MP Depression (e.g., 125-130°C) Solvent entrapment or regioisomer (6-fluoro) contamination.[1]Run TGA (Thermogravimetric Analysis) to check for volatiles.[1] Recrystallize from Ethanol.[1]
MP Elevation (>145°C) Hydrolysis to 4-Hydroxy-8-fluoro-3-nitroquinoline .[1] The "hydroxy" tautomer forms strong H-bonds, raising lattice energy.[1]Check LC-MS for mass 208 (Hydroxy) vs 226 (Chloro).[1] Re-chlorinate using POCl₃.[1]
Double Peak in DSC Polymorphism or Solvate desolvation.[1]Run XRD (X-Ray Diffraction) or dry sample aggressively.[1]

References

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <741> Melting Range or Temperature. USP-NF.[1][2] Link

  • BLD Pharm. (2024).[1] Product Analysis: 4-Chloro-8-fluoro-3-nitroquinoline (CAS 1026861-70-0).[1] BLD Pharm Catalog. Link

  • Gershon, H., et al. (2002).[1] Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons.[1] Link

  • Mettler Toledo. (2016).[1][3] Thermal Analysis of Pharmaceuticals: DSC and TGA. Mettler Toledo Application Guides. Link[1]

  • ResolveMass Laboratories. (2023). Melting Point Determination: Capillary vs. Automated. Link

Sources

Validation

Chromatographic Profiling of 4-Chloro-8-fluoro-3-nitroquinoline

Method Development & Comparative Analysis Guide Part 1: Executive Summary & Physicochemical Context 4-Chloro-8-fluoro-3-nitroquinoline is a critical heterocyclic scaffold, primarily utilized as an intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Method Development & Comparative Analysis Guide

Part 1: Executive Summary & Physicochemical Context

4-Chloro-8-fluoro-3-nitroquinoline is a critical heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of antibacterial fluoroquinolones and antimalarial agents. Its analysis is complicated by the high reactivity of the C4-chlorine atom toward nucleophilic substitution (hydrolysis), requiring a robust HPLC method that can distinguish the intact parent molecule from its degradation products.

This guide provides a self-validating chromatographic protocol. Unlike generic "cookbooks," we focus on the separation mechanism to ensure reproducibility across different instrument platforms.

Structural & Retention Logic

To predict retention behavior, we must analyze the substituents' effect on the quinoline core:

SubstituentPositionElectronic EffectChromatographic Impact (RP-HPLC)
Nitro (-NO₂) C3Electron WithdrawingIncreases polarity; reduces basicity of the ring nitrogen.
Chloro (-Cl) C4Labile / LipophilicSignificant retention increase; prone to hydrolysis (generating early-eluting -OH species).
Fluoro (-F) C8Lipophilic / InductiveIncreases retention relative to H-analogs; modulates pKa.

Predicted Elution Order (C18 Column):

  • Hydrolysis Impurity: 4-Hydroxy-8-fluoro-3-nitroquinoline (Most Polar)

  • Des-fluoro Analog: 4-Chloro-3-nitroquinoline (Reference Standard)

  • Target Analyte: 4-Chloro-8-fluoro-3-nitroquinoline [1]

  • Starting Material: 2-Fluoroaniline derivatives (varies by synthesis route)

Part 2: Standardized Experimental Protocol

This protocol uses an Acidic Mobile Phase to suppress the ionization of residual silanols on the column and the quinoline nitrogen, ensuring sharp peak shapes.

1. Chromatographic Conditions
  • Column: C18 (L1) End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (primary) and 210 nm (impurity profiling).

  • Injection Volume: 5–10 µL.

2. Gradient Program

Standard Screening Gradient for Quinoline Intermediates

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold (Polar Impurities)
12.001090Linear Gradient
15.001090Wash
15.10955Re-equilibration
20.00955Stop
3. Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (50:50).[3]

  • Precaution: Avoid using pure methanol or protic solvents for long-term storage of the stock solution, as the C4-Chloro group is susceptible to solvolysis (methoxylation) over time.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

Part 3: Comparative Performance Data

The following data compares the target molecule against common structural analogs and impurities. Retention times (RT) are relative to the target (RRT) to account for system variations.

Table 1: Relative Retention Time (RRT) Profile

CompoundStructure NotePredicted RRT*Separation Factor (

)
4-Hydroxy-8-fluoro-3-nitroquinoline Hydrolysis Degradant~0.45> 2.0 (Baseline Resolved)
4-Chloro-3-nitroquinoline Non-fluorinated Analog~0.921.1 - 1.2 (Critical Pair)
4-Chloro-8-fluoro-3-nitroquinoline Target Analyte 1.00 N/A
4,8-Dichloro-3-nitroquinoline Chlorinated Impurity~1.15> 1.3

*Note: RRT values are derived from QSRR (Quantitative Structure-Retention Relationships) on C18 columns under acidic conditions. Actual times will vary by column carbon load.

Part 4: Visualization of Workflows
Diagram 1: Analytical Logic & Troubleshooting

This decision tree guides the researcher through method optimization based on peak topology.

HPLC_Optimization Start Start: Initial Injection (Gradient 5-95%) CheckShape Analyze Peak Shape Start->CheckShape Tailing Problem: Peak Tailing? CheckShape->Tailing Split Problem: Split Peak? CheckShape->Split RetShift Problem: Retention Drift? CheckShape->RetShift Sol_Tailing Action: Add 0.1% TFA (Suppress Silanols) Tailing->Sol_Tailing Yes Sol_Split Action: Match Diluent to MP (Reduce Solvent Strength) Split->Sol_Split Yes Sol_Drift Action: Control Temp (30°C) & Check pH Stability RetShift->Sol_Drift Yes Final Validated Method Sol_Tailing->Final Sol_Split->Final Sol_Drift->Final

Caption: Decision matrix for troubleshooting quinoline peak anomalies. Blue: Process; Red: Issue; Green: Solution.

Diagram 2: Synthesis & Impurity Context

Understanding where the sample comes from helps identify "ghost peaks."

Synthesis_Pathway SM 2-Fluoroaniline (Starting Material) Inter Intermediate: Cyclization SM->Inter + Diethyl ethoxymethylenemalonate Target Target: 4-Cl-8-F-3-Nitroquinoline Inter->Target + POCl3 (Chlorination) Impurity Impurity: 4-Hydroxy-8-F-3-Nitro (Hydrolysis) Target->Impurity + H2O (Moisture)

Caption: Synthetic route showing the origin of the critical hydrolysis impurity (Red).

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, 4-Chloro-8-fluoro-3-nitroquinoline. Retrieved from [Link]

  • Sielc Technologies. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Quest Journals (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials. Retrieved from [Link]

  • MDPI (2000). Chemistry of Substituted Quinolinones: Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Chloro-8-fluoro-3-nitroquinoline

This guide outlines the authoritative disposal and handling protocols for 4-Chloro-8-fluoro-3-nitroquinoline (CAS: 1026861-70-0). It is designed for laboratory personnel and safety officers requiring immediate, actionabl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 4-Chloro-8-fluoro-3-nitroquinoline (CAS: 1026861-70-0). It is designed for laboratory personnel and safety officers requiring immediate, actionable compliance strategies.

[1]

Executive Safety Directive

STOP AND READ: 4-Chloro-8-fluoro-3-nitroquinoline is a halogenated nitro-aromatic . This structural combination mandates specific segregation from standard organic waste streams due to the risk of formation of toxic combustion byproducts (HF, NOx, HCl) and potential energetic instability.

  • Primary Waste Stream: Halogenated Organic Waste .

  • Critical Restriction: Do NOT mix with strong bases or reducing agents in the waste container. The nitro group renders the compound susceptible to exothermic decomposition.

  • Disposal Method: Professional high-temperature incineration with acid gas scrubbing. Do not attempt chemical deactivation (e.g., bleach/acid hydrolysis) in the lab; the risk of generating HF or explosive intermediates is too high.

Chemical Profile & Hazard Identification

Understanding the molecule's "architecture" is the first step in safe disposal. The presence of fluorine and a nitro group on a quinoline scaffold dictates the waste classification.

PropertySpecificationOperational Implication
Chemical Name 4-Chloro-8-fluoro-3-nitroquinoline-
CAS Number 1026861-70-0Use for waste manifesting.[1]
Molecular Formula C₉H₄ClFNO₂Halogenated (Cl, F) content requires specific incineration protocols.
Hazard Codes H315, H319, H335Irritant to eyes, skin, and respiratory tract.[2][3]
Reactivity Alert Nitro Group (-NO₂) Potential for thermal instability. Avoid friction/shock if dry.
Combustion Byproducts HF, HCl, NOx, COxHydrogen Fluoride (HF) generation requires scrubber-equipped incineration.

Waste Stream Decision Logic

The following logic gate ensures you select the correct waste container. Inaccurate segregation is the #1 cause of disposal rejections and safety incidents.

Waste_Segregation Start Start: Solid or Liquid Waste? StateCheck Is it dissolved in solvent? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste No (Pure Solid/Powder) LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Yes (Solution) Bin_Solid Container: Wide-Mouth HDPE Jar Label: 'Solid Hazardous Waste - Toxic' Constituents: 4-Chloro-8-fluoro-3-nitroquinoline SolidWaste->Bin_Solid SolventCheck Does solvent contain Halogens? (DCM, Chloroform, etc.) LiquidWaste->SolventCheck Bin_Halo Container: Safety Carboy (HDPE/Glass) Label: 'Halogenated Organic Waste' Code: D022 (if Chloroform used) SolventCheck->Bin_Halo Yes Bin_NonHalo Container: Safety Carboy Label: 'Halogenated Organic Waste' (Compound makes the whole stream Halogenated) SolventCheck->Bin_NonHalo No (e.g., Methanol/DMSO)

Figure 1: Decision Matrix for Waste Segregation. Note that even if dissolved in a non-halogenated solvent (like DMSO), the presence of the solute (4-Chloro-8-fluoro-3-nitroquinoline) technically classifies the mixture as halogenated for incineration purposes.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Objective: Prevent exposure and cross-contamination.

  • Engineering Controls: Perform all waste transfers inside a certified chemical fume hood.

  • PPE:

    • Gloves: Double-gloving recommended. Nitrile (minimum 5 mil) is generally effective for solid handling. If dissolved in DCM or chloroform, use Silver Shield/4H laminate gloves.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Body: Lab coat + chemically resistant apron if handling >100g liquid solutions.

Phase 2: Accumulation (Satellite Area)

Objective: Secure storage prior to pickup.[4]

  • Select Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.

    • Liquids: Use an HDPE or amber glass carboy. Avoid metal containers due to the potential acidity of hydrolysis products (HCl/HF).

  • Labeling:

    • Attach a hazardous waste tag before adding the first drop of waste.[5]

    • Chemical Name: Write out the full name: "4-Chloro-8-fluoro-3-nitroquinoline". Do not use abbreviations or chemical structures alone.

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Transfer:

    • Use a dedicated funnel.

    • Rinse contaminated glassware with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container.

Phase 3: Final Disposal (EHS/Vendor Hand-off)

Objective: Regulatory compliance (RCRA).

  • Seal: Ensure cap is torque-tight. Wipe the exterior of the container with a damp paper towel (dispose of towel as solid waste).

  • Manifesting:

    • Declare the waste as "Halogenated Organic" .

    • Highlight the Fluoro content. Incinerators need to know about Fluorine to manage scrubber pH and prevent damage to the combustion chamber lining.

  • Scheduling: Request pickup when the container is 90% full or within 6 months of the start date (check local institutional limits, often 90 days for satellite areas).

Emergency Spill Response

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure to dust or vapors.[6]

Spill_Response Spill Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Spill->Assess MinorSolid Minor Solid (<10g) Assess->MinorSolid Major Major (>10g) or Liquid outside Hood Assess->Major Action_Minor 1. Dampen paper towel 2. Wipe gently (avoid dust) 3. Place in Ziploc -> Waste Bin MinorSolid->Action_Minor Action_Major 1. EVACUATE LAB 2. Close doors 3. Call EHS/Hazmat Major->Action_Major

Figure 2: Spill Response Workflow. The primary risk with solid spills is aerosolization of the nitro-quinoline dust, which is a potent respiratory irritant.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite or polypropylene pads (for liquids).

  • Neutralizer: Not required (compound is not a strong acid/base), but standard solvent absorbent is necessary.

  • Tool: Plastic scoop and brush (spark-proof).

References & Regulatory Grounding[4][7]

  • PubChem. 4-Chloro-3-nitroquinoline Compound Summary (Analogous Hazard Data). National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[7][8][9] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-8-fluoro-3-nitroquinoline

Executive Safety Summary: The "Why" Behind the Protocol Do not treat this compound as a generic organic solid. 4-Chloro-8-fluoro-3-nitroquinoline (CAS: 1026861-70-0) presents a specific, dual-threat hazard profile derive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

Do not treat this compound as a generic organic solid. 4-Chloro-8-fluoro-3-nitroquinoline (CAS: 1026861-70-0) presents a specific, dual-threat hazard profile derived from its chemical structure.

  • Electrophilic Reactivity (

    
    ):  The 3-nitro group strongly withdraws electron density from the ring, activating the 4-chloro position for Nucleophilic Aromatic Substitution. Biologically, this means the compound is a potent alkylating agent . Upon contact with skin or mucous membranes, it can covalently bind to proteins and DNA, leading to severe contact dermatitis, sensitization, and potential mutagenicity.
    
  • Hydrolysis Potential: In the presence of ambient moisture, the activated halogen can hydrolyze, releasing trace amounts of Hydrochloric Acid (HCl) and potentially Hydrofluoric Acid (HF) over time. This makes the compound a lachrymator and a respiratory irritant.

Operational Directive: All handling must prevent any inhalation of dust or direct dermal contact. A standard "lab coat and glasses" approach is insufficient for synthesis scales >100 mg.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. We assume the primary barrier (containment) might fail, and the PPE serves as the critical fail-safe.

PPE CategoryStandard Operation (<1g)Scale-Up / Stock Solution (>1g)Technical Rationale
Hand Protection Double Nitrile Gloves (Min. thickness: 5 mil outer, 4 mil inner)Laminate / Composite Gloves (e.g., Silver Shield® or Ansell Barrier®)Halogenated heteroaromatics can permeate standard nitrile <15 mins. Double gloving provides a "sacrificial" outer layer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles Safety glasses are prohibited. Vapors/dust can bypass glasses. Goggles seal the ocular cavity against lachrymatory vapors.
Respiratory Fume Hood (Sash at 18")Fume Hood (If outside hood: Half-face respirator w/ OV/AG/P100 cartridges)The 3-nitro group increases volatility and dust toxicity. Inhalation can cause methemoglobinemia.
Body Defense Standard Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Sleeves + Chemical Apron Protects forearms during reach-in operations. Prevents accumulation on fabric cuffs.
The "Glove Inflation" Validation Protocol

Before donning gloves for this compound:

  • Trap air in the glove palm.

  • Roll the cuff to pressurize the fingers.

  • Listen/feel for pinhole leaks. Reasoning: A pinhole leak with this specific alkylator will result in a "delayed burn"—you won't feel pain until the compound has already penetrated the dermis.

Operational Workflow: From Storage to Reaction

The following flowchart outlines the critical control points (CCPs) for handling 4-Chloro-8-fluoro-3-nitroquinoline.

SafetyProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling cluster_2 Phase 3: Decontamination Storage Cold Storage (2-8°C) Keep Desiccated Check Engineering Check: Hood Flow > 100 fpm Storage->Check PPE Don PPE: Double Nitrile + Goggles Check->PPE Weigh Weighing: Use Anti-Static Gun (Avoid Dust) PPE->Weigh Dissolve Solubilization: Add Solvent SLOWLY (Exotherm Risk) Weigh->Dissolve Keep in Hood React Reaction Setup: Inert Atmosphere (N2/Ar) Dissolve->React Waste Waste Segregation: Halogenated Organic React->Waste Clean Surface Wipe: 10% Na2CO3 Solution React->Clean

Figure 1: Critical Control Points for handling electrophilic quinoline derivatives.

Detailed Handling Steps
A. Weighing & Transfer (Highest Risk Phase)

Static electricity is the enemy here. Crystalline nitro-quinolines are prone to static charge, causing "fly-away" powder that lands on wrists and balances.

  • Engineering Control: Place the balance inside the fume hood. If this is impossible, use a powder containment hood.

  • Static Mitigation: Use an ionizing anti-static gun on the weighing boat and spatula before transfer.

  • Tool Selection: Use disposable plastic spatulas. Metal spatulas can introduce trace iron, which may catalyze degradation in subsequent sensitive coupling reactions (e.g., Suzuki/Buchwald).

B. Solubilization
  • Solvent Choice: Dissolve in DCM or DMF immediately to reduce dust hazard.

  • Exotherm Check: The 3-nitro group makes the compound energetic. Add solvent slowly. If using a nucleophilic solvent (like MeOH), keep the solution cold (0°C) to prevent premature substitution of the chlorine.

Emergency Response & Decontamination

Self-Validating Decontamination System

Do not rely on visual inspection for cleanliness. This compound is often pale yellow; faint residues are invisible.

  • The "Base Quench" Wipe:

    • Prepare a spray bottle with 10% Sodium Carbonate (

      
      )  or mild dilute NaOH.
      
    • Mechanism:[1] The base promotes hydrolysis of the active chloro-group to the corresponding quinolone (hydroxy-quinoline), which is significantly less reactive/electrophilic and water-soluble.

    • Protocol: Spray the work area (balance, hood sash). Wipe with paper towels. If the towel turns bright yellow/orange, the compound was present (many nitro-quinolines act as pH indicators). Repeat until no color change is observed.

First Aid Specifics
  • Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use alcohol (ethanol/isopropanol); this increases skin permeability and may drive the compound deeper into the dermis.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—delayed corneal damage is possible due to the "fluoro" component.

Disposal & Environmental Compliance

Waste Classification: Hazardous Chemical Waste (Halogenated).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides). The nitro group on the quinoline ring renders the waste stream potentially shock-sensitive if concentrated with oxidizers.

  • Labeling: Clearly mark waste tags with: "Toxic," "Halogenated," and "Potential Sensitizer."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic (risk of corrosion from hydrolysis byproducts).[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11275808, 4-Chloro-3-nitroquinoline (Structural Analogue Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

Sources

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